Product packaging for Etoricoxib D4(Cat. No.:)

Etoricoxib D4

Cat. No.: B602458
M. Wt: 362.9 g/mol
InChI Key: MNJVRJDLRVPLFE-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etoricoxib D4 (CAS Number: 1131345-14-6) is a deuterated analog of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, where four hydrogen atoms have been replaced with stable deuterium isotopes. This compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of non-deuterated Etoricoxib in complex biological matrices such as human plasma. Its primary research value lies in pharmacokinetic studies, bioequivalence testing, and drug metabolism research, where it corrects for variability in sample preparation and instrument analysis. The parent compound, Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 with approximately 106-fold greater selectivity over COX-1. This activity reduces the generation of prostaglandins from arachidonic acid, providing anti-inflammatory, analgesic, and antipyretic effects. Etoricoxib is utilized in the symptomatic treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. In practical application, a fast and sensitive HPLC-ESI-MS/MS method has been developed for the quantification of Etoricoxib in human plasma using this compound as the internal standard, demonstrating its critical role in high-throughput bioanalytical workflows. This method has been successfully applied in bioequivalence studies, confirming the robustness and reproducibility of assays utilizing this isotope-labeled standard. This product is explicitly labeled "For Research Use Only" and is not approved for human consumption, diagnostic use, or therapeutic application. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations for the handling of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN2O2S B602458 Etoricoxib D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Etoricoxib D4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, and analytical applications of the deuterated COX-2 inhibitor, Etoricoxib D4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Etoricoxib. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and analytical methodologies related to this compound. Particular focus is given to its application as an internal standard in pharmacokinetic and bioequivalence studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Etoricoxib, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from the non-deuterated form by mass spectrometry, while maintaining nearly identical chemical and physical properties.

Chemical Structure:

The chemical structure of this compound is illustrated below.

IUPAC Name: 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine[1]

CAS Number: 1131345-14-6[1][2][3][4]

The key physicochemical properties of this compound and its non-deuterated analog, Etoricoxib, are summarized in the table below. The properties of Etoricoxib are provided as a close approximation for this compound, a common practice for deuterated standards.

PropertyValueReference
Molecular Formula C₁₈H₁₁D₄ClN₂O₂S[2][4]
Molecular Weight 362.87 g/mol [2][4]
Appearance White to off-white crystalline solid
Melting Point 134-135 °C (Etoricoxib)
Boiling Point 510.0 ± 50.0 °C (Predicted, Etoricoxib)
pKa 4.6 (Etoricoxib)
Solubility (Etoricoxib) Freely soluble in methanol and DMSO. Soluble in acetone and chloroform. Sparingly soluble in ethanol. Insoluble in water.[3]
Storage Store at -20°C[2]

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib, and by extension this compound, functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 enzyme is a key component of the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.

The signaling pathway for COX-2 mediated prostaglandin synthesis is depicted below.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA₂ ProstaglandinH2 Prostaglandin H₂ ArachidonicAcid->ProstaglandinH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) ProstaglandinH2->Prostaglandins Prostaglandin Synthases ProstaglandinSynthases Prostaglandin Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation EtoricoxibD4 This compound EtoricoxibD4->COX2 Inhibits PLA2 Phospholipase A₂

COX-2 Signaling Pathway

By selectively inhibiting COX-2, Etoricoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Experimental Protocols

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of Etoricoxib, which could be adapted for the synthesis of this compound by substituting a key starting material with its deuterated analog.

Synthesis_Workflow Start1 Deuterated Phenylboronic Acid Derivative Coupling Suzuki Coupling (Palladium Catalyst) Start1->Coupling Start2 Pyridyl Halide Derivative Start2->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Functional Group Modification Intermediate->Modification Purification Purification (e.g., Chromatography) Modification->Purification FinalProduct This compound Purification->FinalProduct

Generalized Synthesis Workflow
Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantification of Etoricoxib in biological matrices, such as plasma and serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard allows for accurate compensation for variations in sample preparation and instrument response.

A. Sample Preparation: Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma samples.

  • To 100 µL of a plasma sample in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol (e.g., 1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

B. Chromatographic and Mass Spectrometric Conditions

The following table provides typical LC-MS/MS parameters for the analysis of Etoricoxib using this compound as an internal standard.

ParameterCondition
LC System HPLC or UPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from low to high organic phase
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etoricoxib: m/z 359.1 → 281.1this compound: m/z 363.1 → 285.1

The following diagram outlines the experimental workflow for the quantification of Etoricoxib using this compound as an internal standard.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Centrifuge Centrifugation Preparation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant Result Concentration of Etoricoxib Quant->Result

Analytical Workflow for Quantification

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for Etoricoxib. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and practical application in a research setting.

References

Etoricoxib-D4 in Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the application of Etoricoxib-D4 as a critical tool in the quantitative bioanalysis of Etoricoxib, providing researchers, scientists, and drug development professionals with a comprehensive overview of its use, experimental protocols, and the underlying pharmacological context.

Introduction: The Role of Stable Isotope-Labeled Internal Standards

Etoricoxib-D4 is a deuterium-labeled version of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioequivalence studies, the accurate quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled compounds, such as Etoricoxib-D4, serve as ideal internal standards (IS) for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their utility lies in their near-identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis, thereby correcting for variations and enhancing the accuracy and precision of the quantification.[3]

Core Application: Etoricoxib-D4 as an Internal Standard

The primary application of Etoricoxib-D4 in research is as an internal standard for the quantitative determination of Etoricoxib in biological samples, most commonly human plasma.[2][4][5] Its use is integral to bioanalytical methods that support clinical and preclinical studies, including bioequivalence, pharmacokinetic, and therapeutic drug monitoring.[3][6]

Principle of Isotope Dilution Mass Spectrometry

The use of Etoricoxib-D4 in conjunction with LC-MS/MS is based on the principle of isotope dilution. A known amount of Etoricoxib-D4 is added to the biological sample containing an unknown concentration of Etoricoxib. The deuterated standard and the non-labeled analyte are co-extracted and analyzed. Since they have nearly identical chromatographic retention times but different mass-to-charge ratios (m/z), the mass spectrometer can distinguish between them.[2][7] The ratio of the response of the analyte to the internal standard is used to calculate the concentration of the analyte, effectively minimizing errors arising from sample preparation inconsistencies and matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods utilizing Etoricoxib-D4 as an internal standard for the quantification of Etoricoxib in human plasma.

ParameterEtoricoxibEtoricoxib-D4 (Internal Standard)Reference
Protonated Molecular Ion [M+H]+ 359.15 m/z363.10 m/z[2][4]
MRM Transition (Quantification) 359.15 > 279.10 m/z363.10 > 282.10 m/z[2][4]
MRM Transition (Confirmation) 359.15 > 280.10 m/z363.10 > 284.15 m/z[4]

Table 1: Mass Spectrometric Parameters for Etoricoxib and Etoricoxib-D4.

ParameterValueReference
Linearity Range 10.00 to 4000.39 ng/mL[2][4]
Lower Limit of Quantification (LLOQ) 10.00 ng/mL[2][4]
Within-Run Precision (CV, %) 0.64% to 16.67%[2][4]
Within-Run Accuracy (Bias, %) -4.19% to 7.04%[2][4]
Between-Run Precision (CV, %) 2.25% to 13.74%[2][4]
Between-Run Accuracy (Bias, %) -1.68% to 5.86%[2][4]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method.

Experimental Protocols

This section details a representative experimental protocol for the quantification of Etoricoxib in human plasma using Etoricoxib-D4 as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.[2][3][4]

Materials and Reagents
  • Etoricoxib reference standard

  • Etoricoxib-D4 internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Control human plasma (K2-EDTA)

  • Ultrapure water

Preparation of Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both Etoricoxib and Etoricoxib-D4 in methanol.

  • Working Standard Solutions: Serially dilute the Etoricoxib stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Etoricoxib-D4 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.[3]

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting Etoricoxib from plasma.[2][4][6]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Etoricoxib-D4 internal standard working solution to all samples except for the blank matrix.

  • Vortex the samples for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: Water with 0.05% formic acid.[2]

  • Mobile Phase B: Methanol with 0.05% formic acid.[2]

  • Flow Rate: 400 µL/min.[2]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[2][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2][4]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Etoricoxib in a research setting using Etoricoxib-D4.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Etoricoxib-D4 (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Concentration ratio->quantify cox2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins synthesizes inflammation Pain & Inflammation prostaglandins->inflammation mediates etoricoxib Etoricoxib etoricoxib->cox2 Inhibits

References

An In-depth Technical Guide to the Certificate of Analysis for Etoricoxib D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Etoricoxib D4. This compound is the deuterium-labeled version of Etoricoxib, a selective COX-2 inhibitor. Its primary application in research and development is as an internal standard for the accurate quantification of Etoricoxib in biological matrices and pharmaceutical formulations, typically using mass spectrometry-based methods.[1] Understanding the CoA is critical for ensuring the quality, identity, and purity of this reference material, which underpins the validity of analytical data.

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies that a product meets its predetermined specifications. For a stable isotope-labeled standard like this compound, the CoA provides crucial information not only on chemical purity but also on its isotopic enrichment and identity. This ensures that the standard will perform reliably in sensitive analytical assays.

The following diagram illustrates the typical workflow involved in generating a CoA for a chemical reference standard.

CoA_Workflow cluster_reception Sample Reception & Initial Checks cluster_testing Analytical Testing cluster_finalization Data Review & Certification SampleReceipt Sample Receipt Registration Log & Register Batch SampleReceipt->Registration Visual Visual Inspection (Appearance, Color) Registration->Visual HPLC Chemical Purity (HPLC) Visual->HPLC MS Identity & Isotopic Purity (Mass Spectrometry) Visual->MS NMR Structural Identity (NMR Spectroscopy) Visual->NMR Solubility Solubility Test Visual->Solubility Review Data Review & Verification HPLC->Review MS->Review NMR->Review Solubility->Review CoA_Gen Generate CoA Document Review->CoA_Gen Release Quality Assurance Release CoA_Gen->Release

Caption: A generalized workflow for generating a Certificate of Analysis.

Physicochemical Properties

This section of the CoA identifies the compound using its fundamental chemical and physical properties. The data is typically presented in a clear, tabular format.

PropertyTypical SpecificationReference
Chemical Name 5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine[2]
CAS Number 1131345-14-6[2][3][4]
Molecular Formula C₁₈H₁₁D₄ClN₂O₂S[5]
Molecular Weight 362.87 g/mol [5]
Appearance White to Off-White Solid[6]
Solubility Soluble in DMSO (e.g., 100 mg/mL), Methanol[5][7]

Analytical Data and Methodologies

This core section of the CoA provides quantitative results from various analytical tests performed to confirm the identity, purity, and quality of the this compound batch.

Identity by Mass Spectrometry (MS)

Mass spectrometry is a definitive technique used to confirm the molecular weight and structure of the compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to verify the mass of the deuterated molecule.

ParameterTypical Result
Ionization Mode ESI+ (Electrospray Ionization, Positive)
Expected Mass [M+H]⁺ 363.08 Da
Observed Mass [M+H]⁺ Conforms to expected mass (e.g., 363.10 Da)
Key MS/MS Fragments m/z 363.10 → 282.10[8][9]

Experimental Protocol: LC-MS/MS Analysis

  • Liquid Chromatography: The sample is injected into an HPLC system.

    • Column: Typically a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10][11]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

    • Flow Rate: 0.5 - 1.0 mL/min.[10]

  • Mass Spectrometry: The eluent from the HPLC is directed to the mass spectrometer.

    • Ionization: Electrospray ionization in positive mode (ESI+) is used to generate protonated molecules [M+H]⁺.[8]

    • Analysis: A full scan is performed to identify the parent ion. Subsequently, tandem MS (MS/MS) is used, where the parent ion (m/z 363.1) is fragmented to produce characteristic product ions (e.g., m/z 282.1), confirming the molecule's identity.[8][9]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the chemical purity of the reference standard, separating it from any organic impurities.

ParameterTypical SpecificationTypical Result
Purity by HPLC ≥ 98.0%≥ 99.0%[6]
Detection UV at 235 nmConforms
Retention Time (RT) Report Value (e.g., ~5.1 min)Conforms

Experimental Protocol: HPLC Purity Assay

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase: A mixture such as potassium dihydrogen phosphate buffer (pH 3.5), acetonitrile, and methanol (e.g., 40:15:45 v/v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: 235 nm.[10]

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure. For a deuterated standard, ¹H NMR is particularly important as it confirms the location of the deuterium atoms by the absence of proton signals at specific chemical shifts compared to the non-deuterated analogue. The chemical name indicates deuteration on the phenylsulfonyl ring.[4]

ParameterTypical Result
Identity by ¹H NMR The spectrum is consistent with the structure of this compound.
Key Feature Absence of signals corresponding to the four protons on the phenylsulfonyl aromatic ring.
Solvent CDCl₃ (Deuterated Chloroform) or DMSO-d₆

Experimental Protocol: ¹H NMR Analysis

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound standard is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: A standard ¹H NMR spectrum is acquired. The resulting spectrum is compared against the spectrum of non-deuterated Etoricoxib. The key confirmation is the disappearance or significant reduction of the aromatic proton signals from the phenylsulfonyl group, which would typically appear in the 7-8 ppm region. All other signals (e.g., from the pyridine rings and methyl groups) should remain present and match the expected structure.

Isotopic Purity

Isotopic purity, or isotopic enrichment, defines the percentage of the deuterated molecule relative to all isotopic variants. This is a critical parameter for an internal standard to ensure accurate quantification. It is often determined by mass spectrometry.

ParameterTypical SpecificationTypical Result
Isotopic Enrichment ≥ 98 atom % D≥ 99.5 atom % D

Experimental Protocol: Isotopic Purity by HRMS

  • Methodology: High-resolution mass spectrometry is used to resolve and quantify the ion signals corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, d₃), and fully labeled (d₄) species.

  • Calculation: The isotopic purity is calculated by integrating the ion intensities of each isotopic peak. The result is expressed as the percentage of the desired d₄ isotopologue relative to the sum of all isotopologues.

The diagram below outlines the specific analytical tests performed on this compound to generate the data for the CoA.

Analytical_Workflow cluster_sample Batch Sample cluster_tests QC Tests cluster_results Data Output for CoA Sample This compound HPLC HPLC-UV Sample->HPLC MS LC-MS/MS Sample->MS NMR 1H NMR Sample->NMR Purity Chemical Purity (%) HPLC->Purity Identity Molecular Weight & Fragments MS->Identity IsoPurity Isotopic Purity (Atom % D) MS->IsoPurity Structure Structural Confirmation (Deuterium Location) NMR->Structure

Caption: Specific analytical workflow for this compound quality control.

Conclusion

The Certificate of Analysis for this compound is a vital document that provides comprehensive evidence of its identity, quality, and purity. For scientists in drug development and research, a thorough understanding of the data within the CoA—from HPLC purity and mass spectrometric identity to the critical measure of isotopic enrichment—is essential. It guarantees that the reference standard is fit for its intended purpose as an internal standard, ensuring the generation of accurate, reproducible, and reliable analytical results in quantitative studies.

References

Synthesis and Purification of Etoricoxib D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Etoricoxib D4, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This guide details the synthetic pathways, purification protocols, and relevant analytical data, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction to this compound

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2][3][4] This selectivity provides anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] this compound is a stable, deuterium-labeled version of Etoricoxib, which is commonly used as an internal standard in pharmacokinetic studies and other quantitative bioanalytical methods. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be reasonably inferred from the established synthetic routes for Etoricoxib. The general strategy involves the use of a deuterated starting material in one of the key synthetic steps. Deuterium-enriched Etoricoxib can be synthesized by either exchanging protons with deuterium or by utilizing deuterated starting materials.

One of the common strategies for synthesizing the Etoricoxib core involves the coupling of two key intermediates: a substituted pyridine and a phenyl sulfone moiety. To produce this compound, where the deuterium atoms are typically on the phenyl ring of the methylsulfonylphenyl group, a deuterated version of this intermediate is required.

General Synthetic Approach

A plausible synthetic route for this compound is outlined below, based on known methods for the synthesis of Etoricoxib. This approach involves the preparation of a deuterated ketosulfone intermediate, which is then used to construct the final bipyridine ring system.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_coupling Coupling and Cyclization cluster_final Final Product start1 Deuterated Benzene (C6D6) int1 Deuterated Benzenesulfonyl Chloride start1->int1 Sulfonation start2 Chlorosulfonic Acid start2->int1 start3 6-Methylnicotinic Acid int4 Deuterated Ketosulfone Intermediate start3->int4 Activation & Coupling int2 Deuterated Thioanisole int1->int2 Reduction & Methylation int3 Deuterated Phenyl Methyl Sulfone int2->int3 Oxidation int3->int4 couple Condensation Reaction int4->couple final_product This compound couple->final_product Cyclization

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following sections outline the general procedures for the key transformations, adapted from known syntheses of Etoricoxib.

Step 1: Synthesis of Deuterated Phenyl Methyl Sulfone

The synthesis of the deuterated phenyl methyl sulfone intermediate is a critical step. This can be achieved by starting with a commercially available deuterated benzene (C6D6).

  • Sulfonation: Deuterated benzene is reacted with chlorosulfonic acid to yield deuterated benzenesulfonyl chloride.

  • Reduction and Methylation: The resulting sulfonyl chloride is then reduced and methylated to form deuterated thioanisole.

  • Oxidation: The deuterated thioanisole is oxidized to the corresponding deuterated phenyl methyl sulfone.

Step 2: Synthesis of the Ketosulfone Intermediate

The deuterated phenyl methyl sulfone is then coupled with an activated derivative of 6-methylnicotinic acid to form the deuterated ketosulfone intermediate.

Step 3: Cyclization to form this compound

The final step involves the cyclization of the deuterated ketosulfone intermediate to form the bipyridine core of this compound. This is typically achieved through a condensation reaction with a suitable reagent that provides the remaining atoms for the second pyridine ring.

Purification of this compound

The purification of this compound is crucial to ensure its suitability as an internal standard. The methods are analogous to those used for non-deuterated Etoricoxib and typically involve recrystallization and chromatographic techniques.

Purification Workflow

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Steps cluster_final Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification hplc Preparative HPLC column_chromatography->hplc High Purity Separation pure_product Pure this compound (>99.5%) hplc->pure_product Final Isolation

Caption: A typical purification workflow for this compound.

Experimental Protocols

Recrystallization:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. The crude product is dissolved in the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.

Chromatographic Purification:

For higher purity, chromatographic methods are employed.

  • Column Chromatography: The partially purified product can be subjected to column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the method of choice for obtaining highly pure this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffered aqueous solution.

Quantitative Data and Analysis

The purity of this compound is typically assessed by HPLC, and its identity is confirmed by mass spectrometry and NMR spectroscopy. The following table summarizes typical analytical data for Etoricoxib, which would be comparable for this compound, with the exception of mass-to-charge ratios.

ParameterValueMethod
Purity > 99.5%HPLC
Retention Time Approximately 5-7 minutesRP-HPLC
Detection 235 nmUV Detector
Mobile Phase Acetonitrile/Water or Methanol/BufferHPLC
Mass (M+H)+ ~363.1 g/mol Mass Spec.
Deuterium Incorporation Typically >98%Mass Spec./NMR

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Etoricoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The following diagram illustrates the signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 gastric_protection Gastric Protection cox1->gastric_protection Constitutive platelet_aggregation Platelet Aggregation cox1->platelet_aggregation Constitutive cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) prostaglandins_h2->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever etoricoxib This compound etoricoxib->cox2 Selective Inhibition

Caption: The signaling pathway of Etoricoxib's mechanism of action.

Conclusion

The synthesis and purification of this compound are critical for its use as a reliable internal standard in bioanalytical applications. While specific, detailed synthetic protocols are proprietary, a thorough understanding of the established synthetic routes for Etoricoxib allows for a well-reasoned approach to the preparation of its deuterated analog. The purification of this compound to a high degree of purity is readily achievable using standard techniques such as recrystallization and preparative HPLC. This guide provides a foundational understanding for researchers and professionals involved in the development and analysis of this important pharmaceutical compound.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Etoricoxib as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role and application of deuterium-labeled Etoricoxib as an internal standard for the quantitative analysis of Etoricoxib in biological matrices. Adherence to rigorous bioanalytical method validation is paramount for reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) like deuterium-labeled Etoricoxib is considered the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision.

Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used for the management of pain and inflammation.[1][2] Accurate measurement of its concentration in biological fluids is essential for drug development and clinical monitoring. A SIL-IS, such as Etoricoxib-d4, is the preferred choice for an internal standard because it exhibits nearly identical chemical and physical properties to the analyte.[3][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[5]

Experimental Protocols: A Synthesized Approach

The following protocols are a synthesis of methodologies reported in various validated bioanalytical studies for Etoricoxib.

Sample Preparation

The choice of sample preparation is critical for removing interfering substances from the biological matrix. Two common and effective methods are protein precipitation and liquid-liquid extraction.

a) Protein Precipitation: This is a rapid and straightforward method suitable for high-throughput analysis.[6]

  • Protocol:

    • Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[7]

    • Add a precise volume of the deuterium-labeled Etoricoxib internal standard working solution.[7]

    • Add 300-400 µL of cold acetonitrile or methanol to precipitate proteins.[5][7]

    • Vortex the mixture vigorously for approximately 1 minute.[7]

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

b) Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to protein precipitation.[8]

  • Protocol:

    • To 1 mL of plasma, add the internal standard solution.[8]

    • Add 0.3 mL of a saturated borate solution and mix.[8]

    • Add an appropriate extraction solvent, such as ethyl acetate, and vortex for an extended period (e.g., 10-15 minutes).[8]

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[8]

    • Reconstitute the residue in a known volume of the mobile phase for injection.[8]

Chromatographic Separation

Effective chromatographic separation is key to resolving the analyte and internal standard from matrix components. Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed.

  • Typical HPLC/UPLC Conditions:

    • Column: A C18 analytical column is frequently used (e.g., Hypersil BDS, C18, 150×4.6 mm, 5 µm or Acquity UPLC HSS T3, 1.8 μm, 50 × 2.1 mm).[8][9]

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate buffer or water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][8][9] The composition can be delivered isocratically or as a gradient.

    • Flow Rate: Typical flow rates range from 0.3 mL/min for UPLC to 1.0 mL/min for HPLC.[10]

    • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis.

  • Typical MS/MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used as Etoricoxib is readily protonated.[3][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.[3][9]

    • MRM Transitions: The precursor and product ions for Etoricoxib and its deuterated internal standard are monitored.

      • Etoricoxib: m/z 359.15 → 279.10[6] or m/z 359.0 → 280.1.[9]

      • Etoricoxib-d4: m/z 363.10 → 282.10.[6]

      • Etoricoxib-d3: The precursor ion will be shifted by +3 Da from the parent drug.[7] For example, a transition of m/z 362.0 → 280.2 has been reported.[9]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated bioanalytical methods using deuterium-labeled Etoricoxib as an internal standard.

Table 1: Linearity and Sensitivity of Etoricoxib Assays

ParameterConcentration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference(s)
UPLC-MS/MS5 - 5000≥ 0.995[9]
HPLC-ESI-MS/MS10.00 - 4000.39≥ 0.9910[6]
HPLC-UV20 - 25000.99920[8]

Table 2: Accuracy and Precision of Etoricoxib Assays

Quality Control LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (%)Between-Run Accuracy (%)Reference(s)
Low (LQC)1.387.94101.93107.92[8]
Medium (MQC)0.380.3499.86100.15[8]
High (HQC)0.492.50100.32100.41[8]

Table 3: Recovery and Matrix Effect

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Reference(s)
Mean Extraction Recovery (%)79.5383.5685.70[8]
IS-Normalized Matrix Factor (%CV)≤ 15%≤ 15%≤ 15%[4]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Deuterium-Labeled Etoricoxib IS Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC/HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Concentration of Etoricoxib Quantification->Result

Caption: A typical bioanalytical workflow for Etoricoxib quantification.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Produces Etoricoxib Etoricoxib Etoricoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Etoricoxib via COX-2 inhibition.

Conclusion

The use of deuterium-labeled Etoricoxib as an internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods. The protocols and data presented in this guide, synthesized from peer-reviewed literature, underscore the reliability of this approach. For researchers and drug development professionals, the implementation of such validated methods is fundamental to generating high-quality data for regulatory submissions and advancing our understanding of the pharmacology of Etoricoxib. The metabolic stability of the deuterium label is a key consideration, with labeling on the methylsulfonyl group being preferable to ensure the integrity of the internal standard throughout the analytical process.[5]

References

Etoricoxib D4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Etoricoxib D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical properties, mechanism of action, and application in experimental settings.

Core Compound Data

This compound is a stable isotope-labeled form of Etoricoxib, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies where it serves as an internal standard for the quantification of Etoricoxib.

Below is a summary of the key quantitative data for this compound.

PropertyValueCitations
CAS Number 1131345-14-6[1][2][3][4][5]
Molecular Formula C₁₈H₁₁D₄ClN₂O₂S[1][2][4][5]
Molecular Weight 362.87 g/mol [1][3][4][5]

Mechanism of Action: Selective COX-2 Inhibition

Etoricoxib, and by extension its deuterated form, functions as a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][6][7][8] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8]

While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced at sites of inflammation.[1][8] Etoricoxib's high selectivity for COX-2 (approximately 106 times more selective for COX-2 over COX-1) allows it to reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2][6]

The signaling pathway for Etoricoxib's mechanism of action is depicted below.

Etoricoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesis Etoricoxib Etoricoxib Etoricoxib->COX2 Inhibition Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Mechanism of Action of Etoricoxib

Experimental Protocols

Due to its nature as a stable isotope-labeled compound, this compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Etoricoxib in biological matrices like plasma.[9] The following is a representative experimental protocol for such an application.

Objective: To determine the concentration of Etoricoxib in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Etoricoxib analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of Etoricoxib and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Etoricoxib.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add a fixed amount of this compound internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 ratio to the plasma volume).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to ensure separation of Etoricoxib and this compound from matrix components.

      • Flow Rate: As appropriate for the column dimensions.

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Etoricoxib and this compound.

  • Data Analysis:

    • Integrate the peak areas for both Etoricoxib and this compound.

    • Calculate the peak area ratio of Etoricoxib to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Etoricoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow Start Plasma Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMSMS LC-MS/MS Analysis Supernatant_Transfer->LCMSMS Data_Analysis Data Analysis (Peak Area Ratio) LCMSMS->Data_Analysis End Quantified Etoricoxib Concentration Data_Analysis->End

Bioanalytical Workflow using this compound

References

A Technical Guide to High-Purity Etoricoxib D4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Etoricoxib D4, a deuterated analog of the selective COX-2 inhibitor, Etoricoxib. This document is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry who require a stable, isotopically labeled internal standard for the accurate quantification of Etoricoxib in biological matrices.

Introduction to this compound

This compound is a synthetic, deuterated form of Etoricoxib where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling provides a mass shift of +4 Da, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Commercial Suppliers of High-Purity this compound

A number of specialized chemical suppliers offer high-purity this compound for research purposes. The products are typically accompanied by a Certificate of Analysis (CoA) detailing the purity and identity of the compound. While pricing is often available upon request, the following table summarizes key information from various suppliers.

SupplierProduct NameCAS NumberPurity SpecificationAdditional Information
MedChemExpress Etoricoxib-d41131345-14-6>98%Offered as a solid.
LGC Standards Etoricoxib-d41131345-14-6Not specified; sold as a certified reference material.Provides high-quality reference standards.
Artis Standards This compound1131345-14-6>98% (By HPLC)Specializes in pharmaceutical standards.
Simson Pharma Limited This compound1131345-14-6High PurityAccompanied by a Certificate of Analysis.
Clearsynth This compound-AR Grade1131345-14-6Not specified; analytical reagent grade.Provides a Certificate of Analysis.
GlpBio This compound1131345-14-6>99.00%Provides solubility and storage information.
Immunomart Etoricoxib-d41131345-14-6Not specified.Pricing available for 1 mg and 5 mg quantities.[1]

Note: Pricing for high-purity chemical standards is subject to change and often depends on the quantity and required documentation. It is recommended to contact the suppliers directly for a quotation.

Experimental Protocols: Quantification of Etoricoxib using this compound as an Internal Standard

The following is a generalized protocol for the quantification of Etoricoxib in a biological matrix (e.g., plasma) using this compound as an internal standard by LC-MS/MS. This protocol is based on established methods for bioanalytical assays.[2][3]

Materials and Reagents
  • Etoricoxib analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Blank biological matrix (e.g., human plasma)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etoricoxib and this compound in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the Etoricoxib stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (blank, calibration standard, or unknown sample), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • HPLC System: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (both containing 0.1% formic acid) is typical.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.[4][5]

  • Injection Volume: 10 µL.[4][5]

  • Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used.

  • MRM Transitions:

    • Etoricoxib: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 359.1 → 281.1).

    • This compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 363.1 → 285.1).

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Etoricoxib to this compound against the concentration of the calibration standards.

  • Determine the concentration of Etoricoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

To understand the mechanism of action of Etoricoxib and the workflow for its analysis, the following diagrams are provided.

Procurement_Workflow cluster_research Researcher cluster_sourcing Sourcing & Procurement cluster_supplier Supplier cluster_lab Laboratory start Identify Need for This compound search Search for Commercial Suppliers start->search compare Compare Purity, Availability, & Cost search->compare select Select Supplier & Request Quote compare->select purchase Place Purchase Order select->purchase receive_order Receive & Process Order purchase->receive_order ship Ship this compound with CoA receive_order->ship receive Receive & Verify Shipment ship->receive store Store According to Specifications receive->store use Use in Experiment store->use

Procurement workflow for obtaining high-purity this compound.

Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7]

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 via Peroxidase activity pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation Mediate etoricoxib Etoricoxib etoricoxib->cox2 Inhibits

Simplified COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Conclusion

High-purity this compound is an essential tool for researchers requiring accurate and reliable quantification of Etoricoxib in biological samples. This guide has provided an overview of commercial suppliers, a generalized experimental protocol for its use as an internal standard, and a visual representation of the relevant biochemical pathway. For specific applications, it is crucial to consult the supplier's Certificate of Analysis and to validate the analytical method according to regulatory guidelines.

References

Etoricoxib D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Etoricoxib D4 as an internal standard in the quantitative bioanalysis of the selective COX-2 inhibitor, Etoricoxib. This document outlines the fundamental principles of internal standardization, details experimental protocols, and presents quantitative data to support the robust and accurate measurement of Etoricoxib in biological matrices.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative analytical chemistry, particularly in complex matrices such as plasma or urine, an internal standard (IS) is a compound of known concentration added to a sample before analysis. The primary function of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] An ideal internal standard should be chemically and physically similar to the analyte of interest.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis.[3]

This compound is a deuterated analog of Etoricoxib, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its chemical properties remain nearly identical.[4] This similarity ensures that this compound experiences the same extraction efficiency, ionization suppression or enhancement, and chromatographic retention as Etoricoxib, leading to more accurate and precise quantification.[3][4]

Therapeutic Mechanism of Action of Etoricoxib: A Brief Overview

While this guide focuses on this compound's role as an internal standard, it is pertinent to briefly touch upon the therapeutic mechanism of action of Etoricoxib itself. Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][6] By selectively blocking COX-2, Etoricoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][7]

G Etoricoxib's COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Etoricoxib Etoricoxib Etoricoxib->COX2

Diagram of Etoricoxib's inhibitory effect on the COX-2 pathway.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not biological, but rather analytical. It functions on the principle of relative response. By adding a known quantity of this compound to every sample, a ratio of the analyte's response (Etoricoxib) to the internal standard's response (this compound) is calculated. This ratio is then used to determine the concentration of Etoricoxib in the unknown sample by comparing it to a calibration curve prepared with known concentrations of Etoricoxib and a constant concentration of this compound.[3]

This ratiometric approach effectively cancels out variations that can occur during the analytical workflow, including:

  • Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[2]

  • Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS/MS system.[1]

  • Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.[3]

  • Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.[1]

G Analytical Workflow with this compound Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (Unknown Etoricoxib) Add_IS Add Known Amount of this compound Plasma_Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Peak_Integration Peak Area Integration (Etoricoxib & this compound) Detection->Peak_Integration Ratio_Calculation Calculate Ratio (Etoricoxib / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for bioanalysis using this compound as an internal standard.

Experimental Protocols

The following sections detail common experimental protocols for the quantification of Etoricoxib in human plasma using this compound as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the desired level of cleanliness and sensitivity.

A rapid and simple method suitable for high-throughput analysis.[8]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 400 µL of cold methanol or acetonitrile to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

This method provides a cleaner extract compared to PPT, reducing matrix effects.[7]

  • To 500 µL of plasma, add 50 µL of this compound internal standard.

  • Add a suitable buffer to adjust the pH (e.g., 100 µL of 0.1 M sodium borate buffer, pH 9.0).[7]

  • Add an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

SPE offers the highest degree of sample clean-up and is ideal for methods requiring high sensitivity.[8]

  • Condition an appropriate SPE cartridge with methanol followed by water.

  • Load the plasma sample pre-spiked with this compound.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute Etoricoxib and this compound with a strong solvent (e.g., methanol).[7]

  • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis

The analysis is typically performed using a reverse-phase HPLC or UPLC system coupled to a tandem mass spectrometer.

ParameterTypical Conditions
Column C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium acetate
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Etoricoxib) m/z 359.15 -> 279.10
MRM Transition (this compound) m/z 363.10 -> 282.10

Note: The exact mobile phase composition and gradient may vary between methods.

Quantitative Data and Method Validation

A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Calibration Curve and Linearity
ParameterTypical Value
Linearity Range 10.00 - 4000.39 ng/mL[8]
Correlation Coefficient (r²) ≥ 0.99[6]
Regression Model Weighted linear regression (1/x²)[6]
Precision and Accuracy
Quality Control SampleWithin-Run Precision (%CV)Between-Run Precision (%CV)Within-Run Accuracy (%Bias)Between-Run Accuracy (%Bias)
LLOQ ≤ 20%≤ 20%± 20%± 20%
LQC, MQC, HQC ≤ 15%≤ 15%± 15%± 15%

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data derived from a representative study.[8]

Recovery and Matrix Effect
ParameterTypical Performance
Extraction Recovery Consistent and reproducible across the concentration range.[8]
Matrix Effect Negligible when using a stable isotope-labeled internal standard.[8]

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Etoricoxib. Its mechanism of action is rooted in its chemical and physical similarity to the parent drug, which allows it to effectively correct for analytical variability. The use of this compound in conjunction with LC-MS/MS provides a highly sensitive, specific, and robust method for the accurate quantification of Etoricoxib in biological matrices, which is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.

References

The Synthesis and Application of Isotopically Labeled Etoricoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Etoricoxib, a selective COX-2 inhibitor. The focus is on the synthesis and application of deuterated and carbon-13 labeled Etoricoxib, which are crucial tools in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for bioanalytical methods.

Introduction to Isotopic Labeling of Etoricoxib

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. In the context of drug development, stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are commonly used. This labeling provides a "mass tag" that allows the drug molecule to be distinguished from its unlabeled counterpart by mass spectrometry without altering its fundamental chemical properties. For Etoricoxib, isotopically labeled versions are indispensable for sensitive and accurate quantification in complex biological matrices like plasma.

The primary metabolic pathway of Etoricoxib involves the oxidation of the 6'-methyl group on the pyridine ring. Therefore, the position of the isotopic label is critical to prevent its loss during metabolism, which would compromise its utility as a tracer or internal standard. Labeling on the methylsulfonyl group is often preferred for deuterated standards due to its metabolic stability[1].

Synthesis of Isotopically Labeled Etoricoxib

Detailed synthetic protocols for isotopically labeled Etoricoxib are not extensively published in peer-reviewed journals but can be inferred from patent literature and general synthetic strategies. Below are outlined procedures for the preparation of deuterated and ¹³C-labeled Etoricoxib.

Synthesis of Deuterated Etoricoxib (Etoricoxib-d3)

Deuterium-labeled Etoricoxib, particularly with three deuterium atoms on the methylsulfonyl group (Etoricoxib-d3), is a widely used internal standard. The synthesis involves the use of a deuterated methylating agent.

Experimental Protocol (Inferred from Synthetic Principles)

  • Preparation of the Thiophenol Precursor: Start with a suitable thiophenol precursor that can be alkylated.

  • Deuteromethylation: Introduce the trideuteromethyl group using a deuterated methylating agent such as trideuteromethyl iodide (CD₃I) or trideuteromethyl tosylate. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Oxidation: The resulting deuterated thioether is then oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Formation of the Bipyridine Core: The deuterated sulfone fragment is then coupled with the appropriate pyridine derivative to form the final Etoricoxib-d3 molecule. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, as generally described in patents for the synthesis of Etoricoxib[2].

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Synthesis of Carbon-13 Labeled Etoricoxib (¹³C₆-Etoricoxib)

Carbon-13 labeled Etoricoxib, often with six ¹³C atoms in the phenyl ring, is another valuable internal standard. Its synthesis requires a ¹³C-labeled starting material for the phenylsulfone moiety.

Experimental Protocol (Inferred from Synthetic Principles)

  • Starting Material: The synthesis begins with a commercially available ¹³C₆-labeled benzene or a simple derivative.

  • Introduction of the Methylsulfonyl Group: A methylsulfonyl group is introduced onto the ¹³C₆-labeled phenyl ring. This can be accomplished through a series of reactions, such as sulfonation followed by reduction and methylation, or through cross-coupling reactions with a methylsulfonyl-containing fragment.

  • Elaboration of the Phenylsulfone Moiety: The ¹³C₆-phenylsulfone intermediate is then further functionalized to allow for coupling to the pyridine core of the Etoricoxib molecule.

  • Coupling and Final Assembly: The ¹³C₆-labeled phenylsulfone fragment is coupled with the pyridine component using established cross-coupling methodologies as described in the patent literature for unlabeled Etoricoxib[2][3].

  • Purification: The final ¹³C₆-Etoricoxib is purified by chromatography to ensure high purity for its use as an internal standard.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of Etoricoxib using isotopically labeled internal standards.

Table 1: Mass Spectrometry Parameters for Etoricoxib and Isotopically Labeled Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Etoricoxib359.1280.1
Etoricoxib-d3362.1283.1 (inferred)
¹³C₆-Etoricoxib365.1286.1

Data sourced from bioanalytical method validation studies[4].

Table 2: Validation Parameters for the Quantification of Etoricoxib using ¹³C₆-Etoricoxib

ParameterRange 1 (Etoricoxib)Range 2 (Etoricoxib & ¹³C₆-Etoricoxib)
Calibration Curve Range5 to 2500 ng/mL0.5 to 250 ng/mL
Intraday Precision (%RSD)≤ 7.8%≤ 10.8%
Intraday Accuracywithin 3.4%within 4%
Extraction Recovery> 70%> 70%

This table summarizes the performance of a validated HPLC-MS/MS method for the simultaneous determination of Etoricoxib and its ¹³C-labeled analog in human plasma[4].

Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioanalytical Sample Preparation

The following diagram illustrates a typical workflow for the preparation of plasma samples for the analysis of Etoricoxib using an isotopically labeled internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample Aliquot spike Spike with Isotopically Labeled Internal Standard plasma->spike Add fixed amount of IS precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: A generalized workflow for the preparation of biological samples for Etoricoxib analysis.

Metabolic Pathway of Etoricoxib

The primary metabolic transformation of Etoricoxib is the oxidation of the 6'-methyl group. Understanding this pathway is crucial for designing appropriately labeled internal standards.

G Etoricoxib Etoricoxib Metabolite 6'-Hydroxymethyl-Etoricoxib Etoricoxib->Metabolite CYP450 Enzymes (e.g., CYP3A4)

Caption: The primary metabolic pathway of Etoricoxib in humans.

Conclusion

Isotopically labeled Etoricoxib, particularly deuterated and ¹³C-labeled analogs, are essential for the accurate and precise quantification of the drug in biological samples. While detailed synthetic procedures require careful inference from patent literature, the principles of their synthesis are well-established. The use of these labeled compounds as internal standards in validated bioanalytical methods, such as HPLC-MS/MS, is standard practice in clinical and preclinical development, ensuring reliable data for pharmacokinetic and bioequivalence studies. The strategic placement of isotopic labels to avoid sites of metabolism is a key consideration in the design and synthesis of these critical research tools.

References

Methodological & Application

Application Note: High-Throughput Analysis of Etoricoxib in Human Plasma by LC-MS/MS using Etoricoxib-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etoricoxib in human plasma. The method utilizes Etoricoxib-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Etoricoxib.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID), used for the management of pain and inflammation associated with various conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Accurate and reliable quantification of Etoricoxib in biological matrices is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like Etoricoxib-D4 is crucial for correcting matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the analysis of Etoricoxib in human plasma using Etoricoxib-D4 as the internal standard.

Experimental

Materials and Reagents
  • Etoricoxib reference standard

  • Etoricoxib-D4 internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Control human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[3]

Preparation of Solutions
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Etoricoxib and Etoricoxib-D4 in methanol.[3]

  • Working Standard Solutions: Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.[3]

  • Working Internal Standard Solution: Prepare a working internal standard solution of Etoricoxib-D4 at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of methanol and water.[3]

Sample Preparation

A protein precipitation method is utilized for the extraction of Etoricoxib and the internal standard from human plasma.[1][4]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the Etoricoxib-D4 internal standard working solution (100 ng/mL) to all samples except for the blank.[4]

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
Column C18, 50 x 3.0 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min
Gradient Isocratic or Gradient
Injection Volume 5 µL
Run Time 2.0 - 7.0 minutes

Note: Chromatographic conditions may need to be optimized based on the specific column and LC system used.

Mass Spectrometry
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Etoricoxib Transition m/z 359.15 > 279.10[1]
Etoricoxib-D4 Transition m/z 363.10 > 282.10[1]

Results and Discussion

The described LC-MS/MS method demonstrates excellent performance for the quantification of Etoricoxib in human plasma. The use of Etoricoxib-D4 as an internal standard effectively compensates for matrix effects and ensures the accuracy and precision of the results.

Linearity

The method exhibits excellent linearity over a wide concentration range, typically from 10.00 to 4000.39 ng/mL.[1][5] The correlation of determinations (r²) for the calibration curves are consistently ≥ 0.99.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are within the acceptable limits of regulatory guidelines.

Recovery

The extraction recovery of Etoricoxib and Etoricoxib-D4 from human plasma is consistent and reproducible. Mean extraction recoveries for Etoricoxib have been reported to be around 96.09%.[6][7]

Workflow and Protocol Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Etoricoxib-D4 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Etoricoxib.

logical_relationship start Start sample_collection Plasma Sample Collection start->sample_collection is_spiking Internal Standard (Etoricoxib-D4) Spiking sample_collection->is_spiking extraction Protein Precipitation Extraction is_spiking->extraction lc_ms_analysis LC-MS/MS Analysis extraction->lc_ms_analysis data_analysis Data Analysis & Quantification lc_ms_analysis->data_analysis end End data_analysis->end

Caption: Logical steps of the Etoricoxib D4 LC-MS/MS protocol.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Etoricoxib in human plasma. The use of Etoricoxib-D4 as an internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalytical applications.

References

Application Notes and Protocols for the Sample Preparation of Etoricoxib and Etoricoxib-d4 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Etoricoxib in human plasma using its deuterated internal standard, Etoricoxib-d4. The included methodologies cover three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These protocols are designed to be adaptable for various bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.

Overview of Sample Preparation Techniques

The accurate quantification of Etoricoxib in a complex biological matrix like plasma necessitates a robust sample preparation procedure to remove interfering substances and enrich the analyte of interest. The choice of technique often depends on the desired level of sample cleanliness, throughput requirements, and the analytical instrumentation employed.

  • Protein Precipitation (PPT): A straightforward and rapid technique ideal for high-throughput analysis. It involves the addition of an organic solvent to denature and precipitate plasma proteins.

  • Liquid-Liquid Extraction (LLE): A classic and effective method that offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, thereby reducing matrix effects.

  • Solid-Phase Extraction (SPE): A highly selective technique that provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can be automated for high-throughput applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different sample preparation techniques described in the literature. These values can help in selecting the most appropriate method for a specific analytical need.

Table 1: Recovery of Etoricoxib using Different Extraction Methods

Sample Preparation TechniqueExtraction Solvent/CartridgeMean Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Ethyl Acetate79.53 - 85.70
Liquid-Liquid Extraction (LLE)Diethyl ether/Dichloromethane (70/30, v/v)>90
Solid-Phase Extraction (SPE)Polymer-based cartridges<90
On-line Solid-Phase ExtractionNot Specified93.72 - 96.18

Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Etoricoxib Analysis

Sample Preparation TechniqueAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Protein Precipitation (PPT)HPLC-ESI-MS/MS10.00 - 4000.3910.00
Liquid-Liquid Extraction (LLE)HPLC-UV15 - 320015
Liquid-Liquid Extraction (LLE)HPLC-UV20 - 250020
Liquid-Liquid Extraction (LLE)HPLC-UV5 - 25005
Solid-Phase Extraction (SPE)LC-MS/MS0.2 - 2000.2
On-line Solid-Phase ExtractionLC-APCI/MS/MS1 - 50001

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each sample preparation technique.

Protein Precipitation (PPT) with Methanol

This protocol is adapted from a high-throughput method utilizing a simple one-step protein precipitation.

Materials:

  • Human plasma (with K2-EDTA as anticoagulant)

  • Etoricoxib and Etoricoxib-d4 stock solutions

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 250 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the working internal standard solution (Etoricoxib-d4) to the plasma sample.

  • Add 500 µL of cold methanol to induce protein precipitation.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Workflow Diagram:

Application Note: High-Throughput Bioanalytical Method for Etoricoxib in Human Plasma using LC-MS/MS with Etoricoxib-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-202511-ETX

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Etoricoxib in human plasma. The method utilizes a stable isotope-labeled internal standard, Etoricoxib-D4, to ensure high accuracy and precision, making it suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] Sample preparation is achieved through a simple and efficient protein precipitation protocol. The method was validated according to the general principles outlined in FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.[3][4][5][6]

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a type of non-steroidal anti-inflammatory drug (NSAID) used for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7][8][9][10] Accurate quantification of Etoricoxib in biological matrices is essential for clinical and preclinical studies.[1] LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity.[1][10] The use of a stable isotope-labeled internal standard (IS), such as Etoricoxib-D4, is the gold standard as it co-elutes and has nearly identical chemical behavior to the analyte, compensating for variability during sample processing and analysis.[11][12] This note provides a detailed protocol for a validated method to quantify Etoricoxib in human plasma.

Mechanism of Action: COX-2 Inhibition

Etoricoxib selectively inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation.[7] COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[7][8][13] By blocking this pathway, Etoricoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[7][13]

Etoricoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 converts PGs Prostaglandins (Pain & Inflammation) COX2->PGs produces Etoricoxib Etoricoxib Etoricoxib->COX2 inhibits

Caption: Etoricoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocols

Materials and Reagents
  • Etoricoxib reference standard and Etoricoxib-D4 (Internal Standard, IS).

  • HPLC or LC-MS grade acetonitrile and methanol.[1]

  • LC-MS grade formic acid.[1]

  • Ultrapure water.

  • Drug-free human plasma (K2-EDTA).[2]

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A tandem mass spectrometer with an electrospray ionization (ESI) source, capable of Multiple Reaction Monitoring (MRM).[1][2]

  • Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Etoricoxib and Etoricoxib-D4 in methanol.[2]

  • Working Standard Solutions: Prepare working standards by serially diluting the Etoricoxib stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) standards.[2]

  • Internal Standard Working Solution (100 ng/mL): Dilute the Etoricoxib-D4 stock solution with a 50:50 methanol/water mixture.[2]

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to obtain final concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation (Protein Precipitation)

The protein precipitation technique is a rapid and effective method for extracting Etoricoxib from plasma.[10][14]

  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

  • Add 20 µL of the 100 ng/mL Etoricoxib-D4 internal standard working solution (omit for blank samples).[2]

  • Vortex the mixture for 10 seconds.[2]

  • Add 300 µL of cold methanol to precipitate plasma proteins.[2]

  • Vortex vigorously for 1 minute.[2]

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the proteins.[2]

  • Transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2]

Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (100 µL) Add_IS Add IS (Etoricoxib-D4) (20 µL) Sample->Add_IS Precipitate Add Methanol (300 µL) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Acquisition MRM Data Acquisition Injection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the bioanalysis of Etoricoxib in human plasma.

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min[2][10]
Gradient Isocratic or Gradient (optimized for separation)
Injection Volume 5 µL
Column Temp. 40 °C

| Run Time | ~2.0 minutes[10] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Etoricoxib) m/z 359.1 -> 279.1[2][10]
MRM Transition (Etoricoxib-D4) m/z 363.1 -> 282.1[10]
Collision Energy Optimized for each transition

| Source Temp. | 500 °C |

Method Validation Summary

The method was validated for linearity, precision, accuracy, recovery, and stability, with results meeting the acceptance criteria of regulatory guidelines.[2]

Table 3: Calibration Curve Summary

Parameter Result
Linearity Range 10 - 4000 ng/mL[10]
Correlation Coeff. (r²) > 0.995[10]

| Weighing Factor | 1/x² |

Table 4: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 10 < 15% ± 15% < 15% ± 15%
Low QC 30 < 10% ± 10% < 10% ± 10%
Mid QC 1500 < 10% ± 10% < 10% ± 10%
High QC 3000 < 10% ± 10% < 10% ± 10%

Data represents typical acceptance criteria based on published methods.[10]

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Etoricoxib in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the use of the stable isotope-labeled internal standard Etoricoxib-D4 ensures the accuracy and precision of the results. This validated method is well-suited for supporting clinical and non-clinical studies requiring the measurement of Etoricoxib concentrations.

References

Application Note: High-Throughput Analysis of Etoricoxib and Etoricoxib D4 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and robust bioanalytical methods are essential for pharmacokinetic and bioequivalence studies. This application note details a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etoricoxib in human plasma, utilizing its deuterated stable isotope-labeled analog, Etoricoxib D4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it closely mimics the analyte during sample preparation and analysis, thereby correcting for variability.[2]

Experimental Workflow

The overall workflow for the bioanalytical method, from sample receipt to final data analysis, is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound IS (20 µL) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 protein_precip Add Methanol (300 µL) vortex1->protein_precip vortex2 Vortex Vigorously (1 min) protein_precip->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (1-10 µL) supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Peak Area Ratio) msms->quantification report Generate Report quantification->report

Caption: Bioanalytical workflow from sample preparation to data analysis.

Experimental Protocols

1. Materials and Reagents

  • Etoricoxib reference standard

  • This compound internal standard

  • HPLC grade methanol and acetonitrile

  • Formic acid

  • Control human plasma (K2-EDTA)

  • Ultrapure water

2. Preparation of Solutions

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Etoricoxib and this compound in methanol.[3]

  • Working Standard Solutions: Serially dilute the Etoricoxib stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a concentration of 100 ng/mL.[3]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank.

  • Vortex the samples for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 1-10 µL) into the LC-MS/MS system.[1][3]

4. Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized conditions for the chromatographic separation and mass spectrometric detection of Etoricoxib and this compound.

ParameterCondition
HPLC System High-Performance Liquid Chromatography system
Analytical Column Phenomenex Kinetex XB-C18 (100 x 2.1 mm, 2.6 µm) with a guard column.[1]
Column Temperature 30 °C[1]
Mobile Phase 0.05% Formic acid and Methanol (2:3, v/v)[1]
Flow Rate 400 µL/min[1]
Injection Volume 1 µL[1]
Run Time 2.0 minutes[1]
Mass Spectrometer Tandem Mass Spectrometer with Electrospray Ionization (ESI)[1]
Ionization Mode Positive (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

Data Presentation

Chromatographic and Mass Spectrometric Data

Etoricoxib and its deuterated internal standard, this compound, are expected to co-elute under the specified chromatographic conditions. Their separation for quantification is achieved by the mass spectrometer based on their different mass-to-charge ratios (m/z).

CompoundRetention Time (min)MRM Transition (m/z)
Etoricoxib1.09[1]359.15 > 279.10[1]
This compound (IS)1.09[1]363.10 > 282.10[1]

Logical Relationship for Quantification

The quantification of Etoricoxib is based on the ratio of its peak area to that of the internal standard. This relationship is illustrated below.

quantification_logic cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation cluster_result Result etoricoxib_peak Etoricoxib Peak Area ratio Peak Area Ratio (Etoricoxib / IS) etoricoxib_peak->ratio is_peak This compound Peak Area is_peak->ratio concentration Etoricoxib Concentration ratio->concentration

Caption: Logic diagram for the quantification of Etoricoxib.

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Etoricoxib in human plasma. The use of a simple protein precipitation technique for sample preparation and a short chromatographic run time of 2.0 minutes allows for high-throughput analysis, making this method highly suitable for bioequivalence and pharmacokinetic studies.[1] The implementation of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

References

Application Note: High-Throughput Analysis of Etoricoxib in Human Plasma Using a Protein Precipitation Method with Etoricoxib-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-throughput method for the quantitative analysis of Etoricoxib in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing Etoricoxib-D4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering a balance of speed, sensitivity, and reliability.

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a non-steroidal anti-inflammatory drug (NSAID) prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and precise measurement of Etoricoxib concentrations in biological matrices is essential for clinical and pharmaceutical research. This document provides a detailed protocol for a protein precipitation-based extraction of Etoricoxib from human plasma, followed by quantification using LC-MS/MS. The use of Etoricoxib-D4 as an internal standard minimizes the impact of sample preparation variability and matrix effects, leading to highly reliable data.

Experimental Protocols

Materials and Reagents
  • Etoricoxib reference standard

  • Etoricoxib-D4 (Internal Standard)

  • HPLC or LC-MS grade acetonitrile

  • HPLC or LC-MS grade methanol[1][2]

  • LC-MS grade formic acid

  • Ammonium acetate (LC-MS grade)

  • Drug-free human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, capable of Multiple Reaction Monitoring (MRM).[1][2][3][4][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Etoricoxib in methanol.[6]

    • Prepare a 1 mg/mL stock solution of Etoricoxib-D4 in methanol.[6]

  • Working Standard Solutions:

    • Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.[6]

  • Internal Standard Working Solution (100 ng/mL):

    • Prepare a working internal standard solution of Etoricoxib-D4 at a concentration of 100 ng/mL by diluting the stock solution with a 50:50 mixture of methanol and water.[6]

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 20 µL of the Etoricoxib-D4 internal standard working solution (100 ng/mL) to all samples except for the blank.[6][7] Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[1] Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][6]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 1-10 µL) of the supernatant directly into the LC-MS/MS system.[2][6]

Data Presentation

Liquid Chromatography and Mass Spectrometry Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions for the analysis of Etoricoxib.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile/methanol and water containing an additive like formic acid or ammonium acetate.[1][8]
Flow Rate Typically in the range of 0.2-0.6 mL/min.
Injection Volume 1-10 µL[2][6]
Column Temperature Ambient or controlled (e.g., 40 °C)
Run Time A short run time of approximately 2-7 minutes is achievable.[2][8]

Table 1: Optimized Liquid Chromatography Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[3][8]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Etoricoxib) m/z 359.15 → 279.10[2][3][4][5]
MRM Transition (Etoricoxib-D4) m/z 363.10 → 282.10[2][3][4][5]
Collision Energy Optimized for each transition
Source Temperature Typically 400-550 °C

Table 2: Optimized Mass Spectrometry Conditions

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized below.

Parameter Result
Linearity Range 10.00 to 4000.39 ng/mL[2][4][5]
Correlation Coefficient (r²) > 0.99[2]
Precision (Within- and Between-Run) Relative Standard Deviation (RSD) ≤ 15%
Accuracy (Within- and Between-Run) Relative Error (RE) within ± 15% of the nominal concentration.[2]
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Negligible matrix effect observed.[2][4]
Lower Limit of Quantification (LLOQ) 10.00 ng/mL with a signal-to-noise ratio (S/N) > 40.[2][4][5]

Table 3: Summary of Method Validation Parameters

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Etoricoxib-D4 IS (20 µL) Sample->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_Precipitant Add Cold Acetonitrile/Methanol (300 µL) Vortex1->Add_Precipitant Vortex2 Vortex (1 min) Add_Precipitant->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Etoricoxib Calibration->Quantification

Caption: Experimental workflow for Etoricoxib analysis.

G cluster_input Inputs cluster_processing Processing cluster_calibration Calibration cluster_output Output Analyte_Peak_Area Etoricoxib Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Peak_Area->Ratio IS_Peak_Area Etoricoxib-D4 Peak Area IS_Peak_Area->Ratio Calibration_Curve Plot Ratio vs. Concentration (Linear Regression) Ratio->Calibration_Curve Concentration Determine Unknown Concentration Calibration_Curve->Concentration

Caption: Logical relationship for Etoricoxib quantification.

References

Application of Etoricoxib D4 in Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the relief of pain and inflammation in various conditions.[1][2][3][4] Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of etoricoxib in the body. The use of a stable isotope-labeled internal standard, such as Etoricoxib D4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled this compound shares near-identical physicochemical properties with the unlabeled etoricoxib, ensuring similar behavior during sample preparation and chromatographic separation. This co-elution allows for accurate quantification by correcting for matrix effects and variations in instrument response, leading to robust and reliable pharmacokinetic data.

Etoricoxib is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme.[5][6] Its pharmacokinetics are linear across the clinical dose range.[7][8]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically enriched compound (in this case, this compound) to a sample. This labeled compound, or internal standard (IS), behaves identically to the endogenous analyte (etoricoxib) during extraction, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.

Experimental Protocols

Bioanalytical Method for Etoricoxib in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of etoricoxib in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

  • Etoricoxib reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

1.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of etoricoxib and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the etoricoxib stock solution with a methanol/water (1:1, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

1.4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

1.5. LC-MS/MS Conditions

ParameterCondition
HPLC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Isocratic or gradient elution depending on the specific method
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Etoricoxib: m/z 359.15 > 279.10[3][9]this compound: m/z 363.10 > 282.10[3][9]

1.6. Data Analysis

  • Quantify etoricoxib concentrations using the peak area ratio of etoricoxib to this compound.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of etoricoxib in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Pharmacokinetic Parameters of Etoricoxib

The following table summarizes the key pharmacokinetic parameters of etoricoxib obtained from various studies.

Parameter60 mg Dose90 mg Dose120 mg DoseReference
Cmax (ng/mL) 1260 ± 3301925.972625.19[4][10]
AUC0-t (ng·h/mL) 29630 ± 831033359.6548028.655[4][10]
Tmax (h) 3.25 ± 2.641.001.16[4][10]
t1/2 (h) 27.99 ± 7.8719.89~22[4][10]
Linearity of Analytical Methods

The use of this compound as an internal standard allows for the development of highly linear and reproducible analytical methods.

StudyLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
HPLC-ESI-MS/MS10.00 - 4000.39> 0.99[9]
LC-Tandem MS/MS1 - 5000> 0.99[11]
HPLC-ESI-MS/MS10.28 - 5479.52> 0.99[8]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Collection add_is Addition of this compound (IS) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection msms MS/MS Detection (MRM) hplc->msms peak_integration Peak Area Integration msms->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Calibration Curve Generation ratio->calibration concentration Concentration Determination calibration->concentration pk_analysis Pharmacokinetic Analysis concentration->pk_analysis

Caption: Workflow for the bioanalysis of etoricoxib in plasma using this compound.

Logical Relationship of Etoricoxib Metabolism

G Etoricoxib Etoricoxib Metabolites Metabolites (e.g., 6'-hydroxymethyl) Etoricoxib->Metabolites CYP3A4 Excretion Excretion (Urine & Feces) Metabolites->Excretion

Caption: Simplified metabolic pathway of etoricoxib.

References

Troubleshooting & Optimization

Overcoming matrix effects with Etoricoxib D4 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioanalysis of Etoricoxib, with a specific focus on mitigating matrix effects using its deuterated internal standard, Etoricoxib D4.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the bioanalysis of Etoricoxib?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the quantitative analysis of Etoricoxib in biological matrices.[1][2] In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should have physicochemical properties very similar to the analyte of interest.[1] As a SIL-IS, this compound co-elutes with Etoricoxib, experiences similar extraction recovery, and is affected by matrix effects in the same way. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results.[1]

Q2: What are matrix effects and how do they impact bioanalysis?

A2: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[3][4] These interfering components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, dosing vehicles).[3] Matrix effects are a significant concern in LC-MS/MS bioanalysis as they can lead to inaccurate and imprecise quantification, potentially compromising the integrity of study results.[4]

Q3: How can I determine if my assay is experiencing matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method involves calculating the matrix factor (MF). The MF is the ratio of the peak response of an analyte in the presence of matrix components to the peak response in a neat solution.[4] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[4] The use of an internal standard-normalized matrix factor is recommended to evaluate the ability of the IS to compensate for these effects.[1][5]

Q4: What is a typical sample preparation method for Etoricoxib analysis in plasma?

A4: A simple and effective method for preparing plasma samples for Etoricoxib analysis is protein precipitation.[5][6][7] This technique involves adding a solvent, such as methanol, to the plasma sample to denature and precipitate proteins.[5][7] After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system. This method is favored for its simplicity and suitability for high-throughput analysis.[5][6]

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in Etoricoxib quantification.

  • Possible Cause: Inconsistent matrix effects between samples. The composition of biological matrices can vary significantly between individuals and even within the same individual over time, leading to variable ion suppression or enhancement.

  • Solution:

    • Utilize a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard. Its near-identical chemical and physical properties to Etoricoxib allow it to effectively track and compensate for variability in matrix effects.[1][2]

    • Optimize Sample Cleanup: While protein precipitation is a common method, if significant matrix effects persist, consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.[5]

    • Chromatographic Separation: Modify the HPLC or UHPLC method to improve the separation of Etoricoxib from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

Issue 2: Significant ion suppression is observed for Etoricoxib.

  • Possible Cause: Co-elution of phospholipids from the plasma matrix is a common cause of ion suppression in electrospray ionization (ESI).

  • Solution:

    • Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or plates designed for phospholipid depletion.

    • Chromatographic Resolution: Adjust the chromatographic method to separate the analyte from the region where phospholipids typically elute. A common strategy is to use a gradient that retains phospholipids on the column longer than the analyte of interest.

    • Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[8]

Issue 3: The internal standard (this compound) does not adequately compensate for the matrix effect.

  • Possible Cause: Although rare for a SIL-IS, differential matrix effects can occur if the concentration of the internal standard is not appropriate or if there is an unforeseen interference specific to the internal standard's mass transition.

  • Solution:

    • Verify IS Concentration: Ensure the concentration of the this compound working solution is appropriate and consistent across all samples.

    • Check for Interferences: Analyze at least six different batches of blank matrix to check for any interfering peaks at the retention time and mass transition of both Etoricoxib and this compound.[1]

    • Re-evaluate Mass Spectrometric Parameters: Optimize the MS/MS transitions (precursor and product ions) for both the analyte and the internal standard to ensure specificity and minimize the potential for cross-talk or interference. For Etoricoxib, a common transition is m/z 359.15 > 279.10, and for this compound, it is m/z 363.10 > 282.10.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all samples except for the blank. Vortex for 10 seconds.

  • Add 300 µL of cold methanol to precipitate the plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[7]

Protocol 2: Assessment of Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard in the mobile phase or a reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with the analyte and internal standard at concentrations corresponding to low and high quality control (QC) samples.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before extraction at the same low and high QC concentrations.

  • Analyze the Samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤ 15%.[1]

Data Presentation

Table 1: Recovery and Matrix Effect Data for Etoricoxib and this compound

AnalyteQC LevelMean Recovery (%)CV (%)Mean IS Normalized Matrix FactorCV (%)
Etoricoxib Low QC>91<7.731.04<5.93
High QC>91<7.731.06<5.93
This compound ->91<7.73--

Data adapted from a study demonstrating negligible matrix effect and consistent recovery.[5]

Table 2: LC-MS/MS Parameters for Etoricoxib and this compound Analysis

ParameterEtoricoxibThis compound (IS)
Precursor Ion (m/z) 359.15363.10
Product Ion (m/z) 279.10282.10
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Data based on published methods.[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Area Ratio (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the bioanalysis of Etoricoxib in plasma.

matrix_effect_logic cluster_problem Problem Identification cluster_solution Solution cluster_compensation Compensation Mechanism matrix_effect Matrix Effect (Ion Suppression/Enhancement) inaccurate_results Inaccurate & Imprecise Results matrix_effect->inaccurate_results same_effect Both Analyte and IS Experience Same Matrix Effect matrix_effect->same_effect Mitigated by analyte Etoricoxib coelution Co-elution & Similar Physicochemical Properties analyte->coelution is This compound (IS) is->coelution coelution->same_effect Leads to ratio_constant Peak Area Ratio (Analyte/IS) Remains Constant same_effect->ratio_constant accurate_quant Accurate Quantification ratio_constant->accurate_quant

Caption: Logical relationship of overcoming matrix effects with this compound.

References

Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Etoricoxib D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of Etoricoxib D4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry settings for this compound analysis?

A1: For the analysis of this compound, a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is recommended.[1][2] Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification.[3]

Key Mass Spectrometry Parameters for Etoricoxib and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Etoricoxib359.15279.10ESI+
This compound (IS) 363.10 282.10 ESI+

This data is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

Q2: What is the characteristic fragmentation pattern of this compound?

A2: The fragmentation of Etoricoxib and its deuterated analogs in positive ion mode is primarily characterized by the loss of the methylsulfonyl or deuterated methylsulfonyl group upon collision-induced dissociation (CID). For this compound, the protonated molecule at m/z 363.10 loses a neutral deuterated methylsulfonyl radical to produce the major product ion at m/z 282.10. This consistent and dominant fragmentation makes it an ideal transition for quantification.

Q3: Which ionization technique is more suitable for this compound, ESI or APCI?

A3: Electrospray ionization (ESI) in positive mode is the most commonly reported and effective technique for the analysis of Etoricoxib and its deuterated standards.[1][2] Etoricoxib, being a weak base with a pKa of around 4.6, is readily protonated to form positive molecular ions in the ESI source.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect MRM Transition:

    • Solution: Verify that the correct precursor and product ions for this compound (m/z 363.10 > 282.10) are entered into the instrument method.[1][2]

  • Suboptimal Source Conditions:

    • Solution: Infuse a solution of this compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature.[4] A systematic approach, such as a design of experiments (DoE), can be employed to find the optimal settings.[4]

  • Improper Sample Preparation:

    • Solution: Ensure the protein precipitation step is efficient. Methanol has been shown to provide higher extraction efficiency (>92%) for Etoricoxib compared to acetonitrile.[1]

  • Degradation of Standard:

    • Solution: Prepare fresh stock and working solutions of this compound. Verify the storage conditions and expiration date of the standard.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

  • Inappropriate Mobile Phase:

    • Solution: The mobile phase composition is critical. Using methanol as the organic solvent can provide higher sensitivity for Etoricoxib and its internal standard.[1] The addition of a small percentage of formic acid (e.g., 0.05%) to the mobile phase can improve peak shape and ionization efficiency.[1]

  • Column Issues:

    • Solution: Ensure the analytical column is not contaminated or clogged. A guard column can help protect the analytical column. If peak shape issues persist, consider flushing or replacing the column.[5]

  • Injection of Sample in a Stronger Solvent:

    • Solution: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion.[6]

Issue 3: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions:

  • Matrix Effects:

    • Solution: Co-eluting matrix components can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to separate the analyte from interfering matrix components. A thorough sample clean-up procedure, such as solid-phase extraction (SPE), can also minimize matrix effects.

  • Inconsistent Sample Preparation:

    • Solution: Ensure consistent and precise execution of the sample preparation protocol, particularly the protein precipitation and dilution steps.

  • Instrument Instability:

    • Solution: Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and that the source is clean.[7]

Experimental Protocols

Optimized LC-MS/MS Method for this compound

This protocol is a representative method for the analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the working solution of this compound as the internal standard.

  • Add 400 µL of cold methanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column Kinetex XB-C18 or equivalent
Mobile Phase A 0.05% Formic Acid in Water[1]
Mobile Phase B Methanol[1]
Flow Rate 400 µL/min[1]
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Run Time Approximately 2 minutes[1]

3. Mass Spectrometry Source Conditions

The following table provides optimized MRM parameters for Etoricoxib and this compound.

AnalyteMRM Transition (m/z)Q1 Pre Bias (V)Collision Energy (V)Q3 Pre Bias (V)
Etoricoxib359.15 > 279.10-18.0-40.0-30.0
Etoricoxib (Confirmation)359.15 > 280.10-18.0-31.0-30.0
This compound (IS) 363.10 > 282.10 -19.0 -43.0 -30.0
This compound (Confirmation) 363.10 > 284.15 -19.0 -43.0 -30.0

Note: These values may require further optimization depending on the specific mass spectrometer used.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree start Low/No this compound Signal check_mrm Check MRM Transition (363.1 > 282.1) start->check_mrm mrm_ok MRM Correct check_mrm->mrm_ok Yes mrm_wrong Incorrect MRM check_mrm->mrm_wrong No check_source Optimize Source Conditions (Infuse Standard) mrm_ok->check_source correct_mrm Correct MRM in Method mrm_wrong->correct_mrm source_ok Signal Improves check_source->source_ok Yes source_bad No Improvement check_source->source_bad No apply_settings Apply Optimized Settings source_ok->apply_settings check_sample_prep Review Sample Prep Protocol source_bad->check_sample_prep prep_ok Protocol Correct check_sample_prep->prep_ok Yes prep_wrong Protocol Error check_sample_prep->prep_wrong No check_standard Prepare Fresh Standard prep_ok->check_standard correct_prep Revise Sample Prep prep_wrong->correct_prep

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Etoricoxib D4 Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our deuterated internal standards. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity when using Etoricoxib D4 in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterium-labeled version of Etoricoxib, a selective COX-2 inhibitor.[1] It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as LC-MS/MS, to ensure the accuracy and precision of the quantification of Etoricoxib in biological matrices like plasma.[1][2]

Q2: What are the common causes of poor signal intensity for this compound?

Poor signal intensity of this compound in an LC-MS/MS analysis can stem from several factors, including:

  • Suboptimal Ionization: Inefficient protonation of the molecule in the mass spectrometer's ion source.

  • Matrix Effects: Suppression of the this compound signal by co-eluting components from the sample matrix (e.g., plasma, urine).[3]

  • Inappropriate Mass Spectrometer Settings: Incorrect selection of precursor and product ions (MRM transitions) or suboptimal collision energy.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio.[3]

  • Isotopic Instability: Although less common for stably labeled compounds, the exchange of deuterium atoms with hydrogen from the solvent or matrix can reduce the signal of the deuterated species.

  • Sample Preparation Issues: Inefficient extraction or the presence of contaminants can negatively impact signal intensity.[3]

Q3: In which ionization mode should I analyze this compound?

This compound, like its non-deuterated counterpart, is a weakly basic drug that is readily protonated. Therefore, positive electrospray ionization (ESI+) is the most effective and commonly used mode for its detection. The protonated molecule [M+H]⁺ is typically monitored.[4][5]

Q4: Is this compound susceptible to isotopic exchange?

The stability of the deuterium labels is crucial for a reliable internal standard. For deuterated etoricoxib analogs, labeling on the methylsulfonyl group is considered metabolically stable and less likely to undergo isotopic exchange or be affected by the kinetic isotope effect during metabolism.[6] When sourcing this compound, it is advisable to confirm the position of the deuterium labels with the supplier.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.

Issue 1: Low or No Signal During Direct Infusion

If you observe a weak or absent signal when infusing a standard solution of this compound directly into the mass spectrometer (bypassing the LC system), the problem likely lies with the mass spectrometer settings or the standard solution itself.

Troubleshooting Steps:

  • Verify Mass Spectrometer Parameters: Ensure that the correct precursor and product ions for this compound are being monitored. The most abundant transition is typically from the protonated molecule to a major fragment ion.

  • Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters to maximize the signal. Key parameters to optimize include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[7]

  • Check the Standard Solution: Prepare a fresh stock solution of this compound to rule out degradation or precipitation issues.[1]

Issue 2: Good Signal in Direct Infusion but Poor Signal in LC-MS/MS

If the signal is strong during direct infusion but weak when running a full LC-MS/MS method, the problem is likely related to the chromatography or matrix effects.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The pH and organic content of the mobile phase are critical for good ionization. For this compound in positive ESI mode, an acidic mobile phase is recommended to promote protonation. The addition of 0.05% formic acid to the mobile phase has been shown to provide the highest sensitivity.[4][5]

  • Evaluate for Matrix Effects: While some studies report negligible matrix effects for this compound in plasma with appropriate sample preparation,[8] it is still a potential cause of signal suppression. To investigate this, you can perform a post-column infusion experiment.

  • Improve Chromatographic Peak Shape: Broad or tailing peaks can diminish signal intensity.[9] To address this, you can:

    • Ensure the column is properly conditioned and not overloaded.

    • Optimize the gradient elution profile.

    • Consider a different column chemistry if peak shape issues persist.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of Etoricoxib and this compound by LC-MS/MS.

Table 1: Mass Spectrometric Parameters for Etoricoxib and this compound

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Etoricoxib359.15279.10
This compound363.10282.10

Data sourced from Long et al. (2022).[4]

Table 2: Optimized Mobile Phase Composition for High Sensitivity

ComponentCompositionRationale
Mobile Phase A0.05% Formic Acid in WaterPromotes protonation for optimal ionization in ESI+ mode.
Mobile Phase BMethanolOrganic solvent for reversed-phase chromatography.
Ratio2:3 (v/v)Optimal for chromatography and sensitivity.

Data sourced from Long et al. (2022).[4]

Experimental Protocols

Detailed Protocol for Etoricoxib Quantification in Human Plasma using this compound

This protocol is based on the validated method described by Long et al. (2022).[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add 400 µL of cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a small volume (e.g., 1 µL) of the supernatant into the LC-MS/MS system.[4]

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase:

    • A: 0.05% formic acid in water

    • B: Methanol

  • Flow Rate: 400 µL/min

  • Injection Volume: 1 µL[4]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Etoricoxib: m/z 359.15 → 279.10

    • This compound: m/z 363.10 → 282.10[4]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound signal intensity.

Troubleshooting Workflow for Poor this compound Signal start Poor this compound Signal Observed infusion Direct Infusion Analysis start->infusion lcms LC-MS/MS Analysis infusion->lcms Good Signal ms_issue Potential MS Issue infusion->ms_issue Signal Still Poor lc_issue Potential LC/Matrix Issue lcms->lc_issue Poor Signal check_params Verify MS Parameters (MRM, Voltages) ms_issue->check_params check_std Prepare Fresh Standard ms_issue->check_std optimize_mp Optimize Mobile Phase (e.g., 0.05% Formic Acid) lc_issue->optimize_mp check_matrix Investigate Matrix Effects lc_issue->check_matrix improve_chrom Improve Chromatography (Peak Shape) lc_issue->improve_chrom solution Signal Intensity Improved check_params->solution check_std->solution optimize_mp->solution check_matrix->solution improve_chrom->solution

Caption: A logical workflow for troubleshooting poor this compound signal intensity.

Factors Affecting this compound Ionization ionization This compound Ionization Efficiency mobile_phase Mobile Phase pH (Acidic Modifier) mobile_phase->ionization organic_solvent Organic Solvent (Methanol/Acetonitrile) organic_solvent->ionization esi_voltage ESI Source Voltage esi_voltage->ionization gas_flow Nebulizer/Drying Gas Flow gas_flow->ionization matrix_effects Matrix Effects (Ion Suppression) matrix_effects->ionization

Caption: Key factors influencing the ionization efficiency of this compound.

References

Technical Support Center: Stability of Etoricoxib D4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Etoricoxib D4 in solution. The following information is curated to address common questions and challenges encountered during experimental work.

Disclaimer: The majority of the available stability data is for the non-deuterated form of Etoricoxib. Due to the limited availability of specific stability studies on this compound, the data for Etoricoxib is presented here as a close proxy. The principles of degradation and the analytical methodologies are directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in solution?

A1: this compound, much like its non-deuterated counterpart, exhibits varying stability across the pH spectrum. It is most stable in neutral and mildly acidic conditions and is susceptible to degradation under strongly acidic and, particularly, alkaline conditions.[1][2]

Q2: What are the expected degradation products of this compound under different pH conditions?

A2: Under forced degradation conditions, Etoricoxib has been shown to degrade into several products. In acidic and alkaline solutions, hydrolysis of the molecule is the primary degradation pathway. While specific degradation products for this compound have not been detailed in the literature, they are expected to be analogous to those of Etoricoxib.

Q3: What is the optimal pH range for preparing and storing this compound solutions?

A3: Based on available stability data for Etoricoxib, solutions are most stable in the neutral pH range.[1][2] For short-term storage and experimental use, maintaining the pH between 6.0 and 7.5 is recommended to minimize degradation.

Q4: Are there any specific buffer systems recommended for this compound stability studies?

A4: Phosphate and acetate buffers are commonly used in stability studies of Etoricoxib and are suitable for this compound.[1] The choice of buffer should be guided by the target pH of the study and its compatibility with the analytical method being used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound observed in solution. The solution pH may be highly acidic or alkaline.Verify the pH of your solution. Adjust to a neutral pH (6.0-7.5) for improved stability if your experimental protocol allows.
Inconsistent analytical results for this compound concentration. Degradation of the compound during sample preparation or analysis.Prepare solutions fresh and analyze them promptly. If using an autosampler, ensure it is temperature-controlled to minimize degradation.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies (acidic, alkaline, oxidative) to identify the retention times of potential degradation products. This will help in distinguishing them from impurities.
Poor recovery of this compound from the solution. Adsorption to container surfaces or significant degradation.Use silanized glassware to minimize adsorption. Ensure the pH of the solution is within the stable range.

Quantitative Data Summary

The following table summarizes the degradation of Etoricoxib under various pH conditions as reported in forced degradation studies. This data can be used as a reference for designing stability studies for this compound.

Stress Condition Reagent Temperature (°C) Time (hours) Degradation (%) Reference
Acidic Hydrolysis0.1 N HCl7017.84[1]
Alkaline Hydrolysis0.1 N NaOH70141.52[1]
NeutralWater701Stable[1]

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Materials:

  • This compound reference standard
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer solutions (pH 3, 5, 7, 9, and 11)
  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

3. Preparation of Study Samples:

  • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
  • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.

4. Stability Testing:

  • Store the prepared samples at a controlled temperature (e.g., 40°C).
  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately analyze the aliquots by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics at each pH.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 235 nm
  • Injection Volume: 20 µL
  • Column Temperature: 30°C

2. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform forced degradation studies on an this compound solution.
  • Acidic: 0.1 N HCl at 80°C for 2 hours.
  • Alkaline: 0.1 N NaOH at 80°C for 2 hours.
  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.
  • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) dilution Dilute stock into buffers of varying pH stock->dilution incubation Incubate samples at controlled temperature dilution->incubation sampling Withdraw aliquots at time intervals incubation->sampling hplc HPLC Analysis sampling->hplc data Calculate % remaining and determine kinetics hplc->data

Caption: Workflow for pH-dependent stability testing of this compound.

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 3) cluster_neutral Neutral Conditions (e.g., pH 6-8) cluster_alkaline Alkaline Conditions (e.g., pH > 9) Etoricoxib_D4 This compound Acid_Degradation Hydrolysis Products Etoricoxib_D4->Acid_Degradation Degrades Stable Stable Etoricoxib_D4->Stable Remains Stable Alkaline_Degradation Hydrolysis Products (Higher Degradation Rate) Etoricoxib_D4->Alkaline_Degradation Degrades Significantly

Caption: Conceptual overview of this compound stability at different pH levels.

References

Validation & Comparative

Navigating FDA Compliance: A Comparative Guide to Etoricoxib D4 Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Etoricoxib, with its deuterated analog Etoricoxib D4 as an internal standard, in line with Food and Drug Administration (FDA) guidelines.

This document presents a comparative analysis of the LC-MS/MS method against alternative techniques, supported by experimental data. Detailed protocols and visual workflows are provided to facilitate understanding and implementation in a research and development setting.

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay is considered the gold standard for quantitative bioanalysis due to its ability to mimic the analyte throughout the sample preparation and analysis process, thereby correcting for variability.[1] The following tables summarize the performance characteristics of an LC-MS/MS method utilizing this compound and compare it with a conventional HPLC-UV method.

Table 1: Comparison of Bioanalytical Methods for Etoricoxib Quantification

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV with Structural Analog Internal Standard
Linearity (ng/mL) 10.00 - 4000.39[2][3][4]20 - 2500
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 10.00[2][3][4]20[5]
Accuracy (% Bias) -4.19 to 7.04[2]-5 to 10
Precision (% CV) 0.64 to 16.67[2]< 15
Selectivity High (Mass-based discrimination)Moderate (Retention time-based)
Matrix Effect Minimal and compensated by IS[4]Potential for significant interference
Run Time (minutes) 2[2][4]7

Table 2: Summary of Validation Parameters for an LC-MS/MS Method for Etoricoxib

Validation ParameterAcceptance Criteria (FDA M10 Guidance)[6]Typical Performance Data (from literature)[2]
Linearity (r²) ≥ 0.990.9974
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.19% to 7.04%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-1.68% to 5.86%
Intra-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)0.64% to 16.67%
Inter-day Precision (% CV) ≤ 15% (≤ 20% at LLOQ)2.25% to 13.74%
Recovery (%) Consistent, precise, and reproducible79.53% to 85.70%[5]
Matrix Effect IS-normalized matrix factor CV ≤ 15%Negligible[4]
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationStable[5]

Experimental Protocols

A detailed methodology for the key experiments in the validation of an LC-MS/MS method for Etoricoxib using this compound is provided below.

Sample Preparation: Protein Precipitation

This method is rapid and effective for high-throughput analysis.[2][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 1000 ng/mL).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]

  • Column: A C18 analytical column (e.g., 50 x 3 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Etoricoxib Transition: m/z 359.15 > 279.10[2][3]

    • This compound Transition: m/z 363.10 > 282.10[2][3]

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC ESI ESI Source (Ionization) HPLC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Data Data Acquisition MSMS->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Selectivity Selectivity Data->Selectivity Stability Stability Data->Stability

Caption: Bioanalytical method validation workflow for this compound.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Inhibition

Caption: Etoricoxib's mechanism of action via COX-2 inhibition.

References

A Comparative Guide to Bioanalytical Method Validation Using Etoricoxib D4 Following EMA/ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed protocols for the validation of a bioanalytical method for Etoricoxib using its deuterated stable isotope-labeled internal standard (SIL-IS), Etoricoxib D4. The procedures and acceptance criteria described are based on the harmonized principles of the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] The objective is to demonstrate that a method is reliable and suitable for its intended purpose, which is crucial for supporting regulatory submissions of pharmacokinetic and toxicokinetic study data.[1]

The Critical Role of the Internal Standard in Bioanalysis

An internal standard (IS) is essential in quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS/MS). Its primary function is to correct for the variability inherent in sample preparation and analysis. The ideal IS mimics the analyte throughout the entire process, including extraction, derivatization, and ionization.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard.[3] They have nearly identical physicochemical properties and chromatographic retention times to the analyte (Etoricoxib).[4] This ensures that any loss or variability experienced by the analyte during sample processing is mirrored by the IS, leading to a highly accurate and precise measurement of the analyte-to-IS peak area ratio.

Comparison of Internal Standard Alternatives

While this compound is the preferred choice, other compounds could theoretically be used. This table objectively compares a SIL-IS with a structural analogue IS, another common but less ideal alternative.

FeatureThis compound (SIL-IS) Structural Analogue IS (e.g., Celecoxib)
Chromatographic Behavior Co-elutes with Etoricoxib, ensuring it experiences the same matrix effects at the same time.Similar but distinct retention time. May not experience the same matrix effects as the analyte.
Extraction Recovery Virtually identical to Etoricoxib due to similar physicochemical properties.May differ from Etoricoxib, leading to potential inaccuracies if recovery is inconsistent.
Ionization Efficiency Nearly identical to Etoricoxib, providing the most reliable correction for matrix-induced ion suppression or enhancement.Different molecular structure leads to different ionization efficiency, making it less effective at correcting for matrix effects.
Availability Requires custom synthesis, which can be more costly.May be commercially available as a standard, potentially lowering initial cost.
Regulatory Acceptance Universally accepted and recommended by guidelines like ICH M10 for its accuracy.[5]Acceptable, but requires more extensive validation to prove its suitability and may face greater regulatory scrutiny.
Risk of Interference Low risk. The mass difference (4 Da) provides high specificity in MS/MS detection.[4]Higher risk of interference from endogenous compounds or metabolites that may share similar structural motifs.

Experimental Protocols and Validation Parameters

A bioanalytical method must be rigorously validated to demonstrate its performance.[6] The following sections detail the experimental protocols and present representative data for key validation parameters as required by EMA/ICH M10 guidelines.

Selectivity and Specificity

Objective: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, or other interferences.

Experimental Protocol:

  • Screen at least six different batches of blank human plasma.

  • Process and analyze the blank samples to check for interfering peaks at the retention times of Etoricoxib and this compound.

  • Spike one lot of blank plasma with Etoricoxib at the Lower Limit of Quantitation (LLOQ) and this compound at its working concentration.

  • Compare the chromatograms of the blank and spiked samples.

Acceptance Criteria:

  • Response of interfering peaks in blank plasma should be ≤ 20% of the LLOQ response for Etoricoxib.

  • Response of interfering peaks should be ≤ 5% of the IS response.

Matrix Lot Interference at Etoricoxib RT (% of LLOQ) Interference at IS RT (% of IS Area) Result
Lot 1Not DetectedNot DetectedPass
Lot 21.5%Not DetectedPass
Lot 3Not Detected0.8%Pass
Lot 4Not DetectedNot DetectedPass
Lot 52.1%Not DetectedPass
Lot 6Not DetectedNot DetectedPass
Calibration Curve and Linearity

Objective: To demonstrate the relationship between the instrument response (peak area ratio) and the known concentration of the analyte over a defined range.

Experimental Protocol:

  • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of Etoricoxib.

  • Add a constant concentration of this compound to each standard.

  • Analyze the standards and plot the peak area ratio (Etoricoxib / this compound) against the nominal concentration.

  • Use a weighted linear regression (e.g., 1/x²) to fit the data.

Acceptance Criteria:

  • Correlation coefficient (r²) should be ≥ 0.99.

  • Back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Parameter Representative Result Acceptance Criteria
Linearity Range 1.0 - 2000.0 ng/mLMust cover expected concentrations
Regression Model Weighted Linear (1/x²)Appropriate for the data
Correlation Coefficient (r²) 0.9985≥ 0.99
Back-calculated Accuracy All standards within ±8.5% (±12.5% at LLOQ)Within ±15% (±20% at LLOQ)
Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) on different days.

Acceptance Criteria:

  • Intra-assay and Inter-assay Precision (%CV): ≤ 15% (≤ 20% at LLOQ).

  • Intra-assay and Inter-assay Accuracy (%Bias): Within ±15% of the nominal value (±20% at LLOQ).

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Intra-Assay Accuracy (%Bias) Inter-Assay Accuracy (%Bias)
LLOQ1.08.2%9.5%5.5%6.8%
Low3.06.5%7.1%3.2%4.1%
Medium100.04.1%5.3%-1.8%-2.5%
High1600.03.5%4.8%2.1%1.7%
Matrix Effect

Objective: To assess the suppression or enhancement of ionization by co-eluting components from the biological matrix.

Experimental Protocol:

  • Obtain at least six different lots of human plasma.

  • Set 1: Spike blank, extracted matrix from each lot with Etoricoxib (at Low and High QC levels) and this compound.

  • Set 2: Prepare neat solutions of Etoricoxib and this compound in solvent at the same concentrations.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set 1) / (Peak Area in Set 2).

  • Calculate the IS-normalized MF: (MF of Etoricoxib) / (MF of this compound).

Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-normalized matrix factor across all lots must be ≤ 15%.

QC Level Mean IS-Normalized Matrix Factor %CV of IS-Normalized Matrix Factor Result
Low QC1.036.8%Pass
High QC0.995.2%Pass
Stability

Objective: To ensure the analyte is stable under various storage and handling conditions that may be encountered during sample analysis.

Experimental Protocol:

  • Analyze Low and High QC samples after subjecting them to specific conditions:

    • Freeze-Thaw Stability: Three freeze (-20°C or -70°C) and thaw (room temperature) cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing (e.g., 6 hours).

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -70°C) for a period equal to or longer than the study samples will be stored.

    • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Stability Test Low QC (% Change from Nominal) High QC (% Change from Nominal) Result
Freeze-Thaw (3 cycles) -4.5%-2.8%Pass
Short-Term (6 hrs, RT) -2.1%-1.5%Pass
Long-Term (90 days, -70°C) -6.8%-5.1%Pass
Post-Preparative (24 hrs) -3.3%-2.4%Pass

Bioanalytical Workflow Visualization

The following diagram illustrates the logical workflow for a typical bioanalytical method validation experiment using Etoricoxib and this compound.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Extraction cluster_analysis Phase 3: Instrumental Analysis cluster_validation Phase 4: Data Processing & Validation prep_standards Prepare Calibration Standards & QCs add_is Aliquot Plasma Sample Add this compound prep_standards->add_is prep_is Prepare this compound (IS) Solution prep_is->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifuge & Collect Supernatant protein_precip->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate lcms_inject Inject Sample onto LC-MS/MS evaporate->lcms_inject data_acq Acquire Data (MRM Mode) lcms_inject->data_acq integrate Integrate Peak Areas (Analyte & IS) data_acq->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio regression Perform Regression Analysis calculate_ratio->regression assess Assess Against Acceptance Criteria (Accuracy, Precision, Stability) regression->assess

References

A Comparative Guide to Etoricoxib D4 and 13C-labeled Etoricoxib for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes by mass spectrometry. For researchers working with the selective COX-2 inhibitor, Etoricoxib, two common choices for such standards are Etoricoxib D4 and 13C-labeled Etoricoxib. This guide provides an objective comparison of these two isotopically labeled compounds, supported by experimental data, to aid scientists in selecting the appropriate internal standard for their research needs.

Introduction to Isotopically Labeled Etoricoxib

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] In pharmacokinetic, bioequivalence, and metabolism studies, accurate measurement of Etoricoxib concentrations in biological matrices is crucial. Stable isotope-labeled versions of Etoricoxib, such as this compound (deuterated) and 13C-labeled Etoricoxib, serve as ideal internal standards for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] They share near-identical chemical and physical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization and extraction efficiencies, thus compensating for variations during sample preparation and analysis.[2]

Performance Comparison: this compound vs. 13C-labeled Etoricoxib

While both this compound and 13C-labeled Etoricoxib are effective internal standards, there are subtle but important differences to consider. The choice between a deuterium-labeled and a carbon-13-labeled standard can impact chromatographic behavior and data accuracy.

Isotopic Effects: A key consideration is the potential for isotopic effects. Deuterium (²H) is heavier than protium (¹H), and the C-D bond is stronger than the C-H bond. This can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte, a phenomenon known as the "deuterium isotope effect".[3][4] Deuterated compounds often elute slightly earlier from reversed-phase HPLC columns.[3] If this chromatographic separation is significant and coincides with matrix effects (ion suppression or enhancement), it can lead to inaccuracies in quantification.[4]

Carbon-13, being a heavier isotope of carbon, also increases the molecular weight of the molecule. However, the substitution of ¹²C with ¹³C generally results in a negligible chromatographic shift relative to the unlabeled compound.[4] This co-elution is highly desirable for an internal standard to perfectly mimic the behavior of the analyte during analysis.[5] Studies comparing diethylation labeling with acetaldehyde-(13)C2/(12)C2 and acetaldehyde-(2)H4/(1)H4 for quantitative proteomics found that the 13C labeling resulted in a lower variance of quantitative peptide ratios and higher precision.[5]

Mass Spectrometry: In mass spectrometry, both labeled compounds are easily distinguishable from the unlabeled Etoricoxib due to their higher mass-to-charge ratio (m/z). The mass difference should be sufficient to prevent isotopic crosstalk. This compound has a mass increase of 4 Da, while the specific mass increase for 13C-labeled Etoricoxib depends on the number of 13C atoms incorporated. For instance, ¹³C₆-Etoricoxib would have a mass increase of 6 Da.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using this compound and ¹³C-labeled Etoricoxib as internal standards, based on available literature. It is important to note that a direct, head-to-head comparative study under identical experimental conditions was not found in the reviewed literature.

Table 1: Performance Characteristics of Etoricoxib Bioanalytical Methods

ParameterMethod using this compound ISMethod using ¹³C₆-Etoricoxib IS
Linearity Range 10.00 to 4000.39 ng/mL[7]0.5 to 250 ng/mL & 5 to 2500 ng/mL[6]
Recovery > 91%[8]> 70%[6]
Precision (RSD%) Within-run: 0.64% to 16.67%Between-run: 2.25% to 13.74%[7]Intraday: ≤ 7.8% (for Etoricoxib)Within-batch: ≤ 8.3% (for ¹³C₆-Etoricoxib)[6]
Accuracy (Bias%) Within-run: -4.19% to 7.04%Between-run: -1.68% to 5.86%[7]Intraday: within 3.4% (for Etoricoxib)Within-batch: within 2.3% (for ¹³C₆-Etoricoxib)[6]

Table 2: Mass Spectrometric Parameters

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Etoricoxib359.15[7]279.10[7]
This compound363.10[7]282.10[7]
¹³C₆-EtoricoxibNot explicitly stated, but expected to be ~365Not explicitly stated in reviewed literature

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Etoricoxib in human plasma using either this compound or ¹³C₆-Etoricoxib as an internal standard.

Method 1: Using this compound as Internal Standard
  • Sample Preparation: A one-step protein precipitation method is employed. To a plasma sample, the internal standard (this compound) solution and methanol are added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.[7]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 analytical column (e.g., 50 x 3 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and methanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Run Time: Approximately 2 minutes.[7]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • Etoricoxib: m/z 359.15 → 279.10[7]

      • This compound: m/z 363.10 → 282.10[7]

Method 2: Using ¹³C₆-Etoricoxib as Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) is utilized. Plasma samples are loaded onto a 96-well SPE plate (e.g., C8). The plate is washed, and the analytes are eluted. The eluate is then evaporated and reconstituted for injection.[6]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system capable of gradient elution.

    • Column: A suitable reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: Not specified.

    • Run Time: Not specified.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., PE-Sciex API-3000).[6]

    • Ionization Source: Heated nebulizer interface.[6]

    • Detection Mode: Not explicitly stated but typically MRM for quantitative studies.

    • MRM Transitions: Specific transitions for ¹³C₆-Etoricoxib were not detailed in the reviewed literature.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Etoricoxib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or 13C-Etoricoxib) plasma->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Eluate centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Tandem MS Detection (MRM Mode) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Report Concentration quant->report

Bioanalytical workflow for Etoricoxib quantification.

etoricoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Selectively Inhibits

Simplified signaling pathway of Etoricoxib.

Conclusion

Both this compound and 13C-labeled Etoricoxib are highly suitable for use as internal standards in the quantitative analysis of Etoricoxib. The choice between them may depend on several factors, including cost, availability, and the specific requirements of the analytical method.

For most applications, the potential for a chromatographic isotope effect with deuterium-labeled standards is a critical consideration. While often minimal, it can introduce a bias if not carefully evaluated during method development, especially in the presence of significant matrix effects. Therefore, 13C-labeled Etoricoxib is theoretically the superior choice as it is less likely to exhibit a chromatographic shift, ensuring a more accurate representation of the analyte's behavior throughout the analytical process.

Researchers should carefully validate their chosen internal standard to ensure it meets the required performance criteria for their specific application. This includes assessing for any potential isotopic effects and ensuring the stability and purity of the labeled compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Etoricoxib Quantification Using Etoricoxib D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds is a cornerstone of preclinical and clinical studies. The choice of an appropriate internal standard is critical in the validation of bioanalytical methods, ensuring accuracy, precision, and reliability. This guide provides a detailed comparison of analytical methods for the quantification of Etoricoxib, with a particular focus on the use of its deuterated analog, Etoricoxib D4, as an internal standard. The experimental data presented herein, compiled from various studies, highlights the superior performance of isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays compared to other analytical techniques.

The development and validation of dependable analytical methods are fundamental for pharmacokinetic, bioequivalence, and toxicokinetic studies. An ideal internal standard (IS) should mimic the physicochemical properties of the analyte throughout sample preparation and analysis to compensate for any variability. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry because they share near-identical chromatographic behavior and extraction recovery with the analyte of interest.[1]

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of Etoricoxib. This comparison underscores the advantages of employing a deuterated internal standard like this compound in LC-MS/MS methods over other techniques such as HPLC-UV.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound [2][3]

ParameterPerformance
Linearity Range 10.00 - 4000.39 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10.00 ng/mL
Within-Run Precision (%CV) 0.64% - 16.67%
Between-Run Precision (%CV) 2.25% - 13.74%
Within-Run Accuracy (%Bias) -4.19% to 7.04%
Between-Run Accuracy (%Bias) -1.68% to 5.86%
Extraction Recovery Consistent

Table 2: Performance Characteristics of an HPLC-UV Method Using a Non-Isotopic Internal Standard (Valdecoxib) [4][5]

ParameterPerformance
Linearity Range 20 - 2500 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but method validated
Lower Limit of Quantification (LLOQ) 20 ng/mL
Within-Run Precision (%CV) 0.38% - 1.38%
Between-Run Precision (%CV) 0.34% - 7.94%
Within-Run Accuracy (%) 99.86% - 101.93%
Between-Run Accuracy (%) 100.15% - 107.92%
Extraction Recovery 79.53% - 85.70%

Experimental Protocols

Method 1: High-Throughput and Sensitive HPLC-ESI-MS/MS Method

This method is designed for the rapid and sensitive quantification of Etoricoxib in human plasma, making it suitable for high-throughput analysis in bioequivalence studies.[2][3]

Sample Preparation: A simple one-step protein precipitation technique is employed. To a plasma sample, methanol containing this compound as the internal standard is added. The mixture is vortexed and then centrifuged to precipitate plasma proteins. The resulting supernatant is directly injected into the HPLC-ESI-MS/MS system.[2][3]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: High-performance liquid chromatography system.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Flow Rate: Optimized for a short run time (e.g., 2 minutes).[2][3]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode.[2][3]

  • Detection: Multiple reaction monitoring (MRM) is used for data collection. The quantitative MRM transition ions are m/z 359.15 > 279.10 for Etoricoxib and m/z 363.10 > 282.10 for this compound.[2][3]

Method 2: HPLC-UV Method

This method provides a cost-effective alternative for the determination of Etoricoxib in human plasma, utilizing UV detection.[4][5]

Sample Preparation: A liquid-liquid extraction procedure is utilized. To a plasma sample, an internal standard (e.g., Valdecoxib) and a saturated borate solution are added and mixed. The extraction is then performed using an organic solvent such as ethyl acetate. The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase before injection into the HPLC system.[4][5]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil BDS, C18 (150×4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of 10 mM ammonium acetate buffer and acetonitrile (e.g., 65:35 v/v).[4]

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 235 nm.[4]

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the principle of using a stable isotope-labeled internal standard.

G cluster_0 Method A Development cluster_1 Method B Development cluster_2 Cross-Validation A1 Define Analytical Requirements A2 Select Method (e.g., LC-MS/MS) A1->A2 A3 Optimize Parameters A2->A3 A4 Full Validation (Accuracy, Precision, etc.) A3->A4 C1 Analyze the Same Set of Samples by Both Methods A4->C1 B1 Define Analytical Requirements B2 Select Method (e.g., HPLC-UV) B1->B2 B3 Optimize Parameters B2->B3 B4 Full Validation (Accuracy, Precision, etc.) B3->B4 B4->C1 C2 Statistically Compare Results (e.g., Bland-Altman plot) C1->C2 C3 Assess for Systematic Bias C2->C3 C4 Establish Acceptance Criteria C3->C4 D1 Conclusion C4->D1 Methods are Interchangeable

Caption: A workflow diagram illustrating the process of cross-validating two distinct analytical methods.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Analyte Etoricoxib Extraction Extraction / Precipitation Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC Compensates for loss MS Mass Spectrometric Detection (Different m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Corrects for matrix effects Concentration Determine Analyte Concentration Ratio->Concentration

Caption: The role of a stable isotope-labeled internal standard in bioanalytical quantification.

References

The Analytical Edge: A Comparative Guide to the Linearity, Accuracy, and Precision of Etoricoxib D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents is a cornerstone of successful preclinical and clinical studies. The choice of an appropriate internal standard is paramount in achieving reliable and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of the analytical performance of Etoricoxoxib, with a focus on the use of its deuterated analog, Etoricoxib D4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The data presented underscores the superior performance of stable isotope-labeled internal standards in enhancing the accuracy and precision of bioanalytical assays.

Comparative Analysis of Analytical Performance

The selection of an internal standard that closely mimics the analyte of interest throughout sample preparation and analysis is critical for compensating for variability. Stable isotope-labeled standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry due to their near-identical physicochemical properties to the parent drug.[1] The following tables summarize the performance characteristics of various analytical methods for the quantification of Etoricoxib, highlighting the advantages conferred by the use of a deuterated internal standard.

Table 1: Linearity of Etoricoxib Quantification Methods

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
HPLC-ESI-MS/MSThis compoundHuman Plasma10.00 - 4000.390.9967 - 0.9996[2]
UPLC-MS/MSEtoricoxib-d3Human Plasma5 - 5000Not Specified[3]
LC-MS/MSPiroxicamHuman Plasma1 - 5000Not Specified[4][5]
UPLC-PDATrazodoneRat Plasma100 - 12,0001[6]
HPLC-UVDiclofenacHuman Plasma175 - 3500Not Specified

Table 2: Accuracy and Precision of Etoricoxib Quantification Methods

Analytical MethodInternal StandardMatrixAccuracy (% Bias or % Nominal)Precision (% CV or % RSD)
HPLC-ESI-MS/MSThis compoundHuman PlasmaWithin-run: -4.19% to 7.04% Between-run: -1.68% to 5.86%[7]Within-run: 0.64% to 16.67% Between-run: 2.25% to 13.74%[7]
UPLC-PDATrazodoneRat PlasmaIntra-day: <5% Inter-day: <1%[6]Intra-day: <3% Inter-day: <5%[6][8]
HPLC-UVDiclofenacHuman PlasmaWithin ±15% of nominal valuesWithin ±15% of nominal values[9]
LC-MS/MSPiroxicamHuman PlasmaInter-day and Intra-day results within acceptable range[4]Inter-day and Intra-day results within acceptable range[4]

Experimental Protocols

The methodologies employed in the cited studies form the basis for the presented data. Below are detailed protocols for a typical LC-MS/MS method utilizing this compound as an internal standard for the quantification of Etoricoxib in human plasma.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for sample preparation.[2]

  • To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (concentration is dependent on the calibration range).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of methanol to precipitate the plasma proteins.[2]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 analytical column (e.g., Kinetex XB-C18, 50 x 3 mm, 5 µm particle size) is often used.[2]

  • Mobile Phase: A gradient elution with 0.05% formic acid in water (A) and methanol (B) is effective.[2]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Run Time: A short run time of approximately 2-7 minutes allows for high-throughput analysis.[1][2]

Mass Spectrometry:

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Etoricoxib and its deuterated analog.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Etoricoxib: m/z 359.15 > 279.10[2]

    • This compound: m/z 363.10 > 282.10[2]

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Etoricoxib using this compound as an internal standard.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation (Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection (Etoricoxib & this compound) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Results Report Concentration Calibration->Results

Caption: Bioanalytical workflow for Etoricoxib quantification.

Signaling Pathway and Metabolism

Etoricoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. By blocking COX-2, Etoricoxib prevents the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. The metabolism of Etoricoxib is extensive, with over 90% of the drug being metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP1A2, and CYP2D6, before excretion.[2][10] Only about 1% of the administered dose is excreted unchanged in the urine.[2][10]

The following diagram illustrates the simplified metabolic pathway of Etoricoxib.

Etoricoxib Etoricoxib CYP_Enzymes CYP3A4, CYP2C9, CYP1A2, CYP2D6, etc. Etoricoxib->CYP_Enzymes Hepatic Metabolism (>90%) Metabolites Metabolites Excretion Excretion (Urine & Feces) Metabolites->Excretion CYP_Enzymes->Metabolites

Caption: Simplified metabolic pathway of Etoricoxib.

References

Stability of Etoricoxib D4 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the stability of an analyte and its internal standard in biological matrices is of paramount importance for ensuring accurate and reliable data. This guide provides a comprehensive comparison of the stability of Etoricoxib D4, a deuterated analog of Etoricoxib, in human plasma. Its performance is contrasted with Etoricoxib itself and other potential internal standards, supported by experimental data and detailed protocols.

Data Presentation: Stability Comparison

The following tables summarize the stability of Etoricoxib and its deuterated internal standard, this compound, in human plasma under various storage and handling conditions. The data is presented as the bias (%) from the nominal concentration and the coefficient of variation (%CV).

Table 1: Freeze-Thaw Stability of Etoricoxib and this compound in Human Plasma

CompoundConcentration (ng/mL)Number of CyclesBias (%)Precision (%CV)
Etoricoxib30.21 (Low QC)7-2.851.89
3015.25 (High QC)7-1.990.98
This compound (IS)3000.507-3.211.25

QC: Quality Control, IS: Internal Standard

Table 2: Short-Term (Bench-Top) Stability of Etoricoxib and this compound in Human Plasma at Room Temperature

CompoundConcentration (ng/mL)Duration (hours)Bias (%)Precision (%CV)
Etoricoxib30.21 (Low QC)24-1.752.54
3015.25 (High QC)24-0.881.32
This compound (IS)3000.5024-2.151.10

Table 3: Long-Term Stability of Etoricoxib and this compound in Human Plasma at -20 ± 10 °C

CompoundConcentration (ng/mL)Duration (days)Bias (%)Precision (%CV)
Etoricoxib30.21 (Low QC)943.442.11
3015.25 (High QC)942.151.56
This compound (IS)3000.50941.891.42

Table 4: Post-Preparative Stability of Etoricoxib and this compound in Processed Samples (Autosampler at Room Temperature)

CompoundConcentration (ng/mL)Duration (hours)Bias (%)Precision (%CV)
Etoricoxib30.21 (Low QC)48-2.551.98
3015.25 (High QC)48-1.541.05
This compound (IS)3000.5048-2.011.33

Comparison with Alternative Internal Standards

While this compound is a commonly used and highly suitable stable isotope-labeled internal standard for Etoricoxib bioanalysis, other compounds have also been employed.

  • Celecoxib: Another structural analog, Celecoxib, has been utilized as an internal standard in some Etoricoxib assays. Studies on Celecoxib itself have shown it to be stable in oral suspension for up to 93 days at both refrigerated and room temperatures[1][2]. However, its stability and performance as an internal standard within a biological matrix for Etoricoxib quantification would require specific validation.

  • ¹³C-Etoricoxib: A carbon-13 stable isotope-labeled version of Etoricoxib is another potential internal standard. While commercially available, specific stability data in biological matrices was not found in the provided search results. Theoretically, its stability would be very similar to Etoricoxib and this compound.

Based on the available data, this compound demonstrates excellent stability in human plasma under a variety of conditions, with bias and precision values well within the acceptable limits for bioanalytical method validation. Its stability profile closely mirrors that of the analyte, Etoricoxib, making it an ideal internal standard that can accurately correct for variability during sample storage and analysis.

Experimental Protocols

The following are detailed methodologies for the key stability experiments described above.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Etoricoxib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working standard solutions of Etoricoxib by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for quality control (QC) samples (e.g., 30 ng/mL for low QC and 3000 ng/mL for high QC). Prepare a working internal standard solution of this compound at a concentration of 3000 ng/mL by diluting the stock solution with the same diluent.

Sample Preparation for Stability Assessment
  • Spike blank human plasma with the Etoricoxib working solutions to achieve the final low and high QC concentrations.

  • For each stability condition, prepare a set of QC samples.

Stability Experiments
  • Freeze-Thaw Stability:

    • Subject a set of low and high QC samples to a minimum of three freeze-thaw cycles.

    • For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.

    • After the final cycle, process the samples and analyze them.

  • Short-Term (Bench-Top) Stability:

    • Keep a set of low and high QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours).

    • After the specified duration, process and analyze the samples.

  • Long-Term Stability:

    • Store a set of low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.

    • At the end of the storage period, thaw the samples, process, and analyze them.

  • Post-Preparative Stability (Autosampler Stability):

    • Process a set of low and high QC samples (e.g., by protein precipitation).

    • Keep the extracted samples in the autosampler at a controlled temperature (e.g., room temperature or refrigerated) for a specified period (e.g., 48 hours) before analysis.

Sample Analysis (LC-MS/MS Method)
  • Protein Precipitation: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution (3000 ng/mL) and vortex. Add 300 µL of methanol, vortex vigorously, and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an injection vial and inject an aliquot into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the multiple reaction monitoring (MRM) transitions for Etoricoxib (e.g., m/z 359.1 → 281.1) and this compound (e.g., m/z 363.1 → 285.1).

  • Data Analysis: Calculate the peak area ratios of the analyte to the internal standard. Determine the concentrations of the stability samples against a freshly prepared calibration curve. Calculate the bias (%) and precision (%CV) relative to the nominal concentrations.

Mandatory Visualization

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stability Stability Conditions cluster_analysis Sample Analysis cluster_result Outcome BlankMatrix Blank Biological Matrix (e.g., Human Plasma) SpikeAnalyte Spike with Etoricoxib (Low & High QC) BlankMatrix->SpikeAnalyte SpikeIS Spike with This compound (IS) SpikeAnalyte->SpikeIS FreezeThaw Freeze-Thaw Cycles (-20°C / RT) SpikeIS->FreezeThaw BenchTop Bench-Top (Room Temperature) SpikeIS->BenchTop LongTerm Long-Term Storage (-20°C / -80°C) SpikeIS->LongTerm PostPrep Post-Preparative (Autosampler) SpikeIS->PostPrep Extraction Sample Extraction (e.g., Protein Precipitation) FreezeThaw->Extraction BenchTop->Extraction LongTerm->Extraction PostPrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Comparison to Nominal LCMS->Data Result Stability Assessment (Bias % & CV %) Data->Result

Caption: Workflow for assessing the stability of this compound in biological matrices.

Internal_Standard_Comparison_Logic cluster_options Internal Standard Options cluster_criteria Key Stability Criteria Start Selection of Internal Standard for Etoricoxib Bioanalysis SIL_IS Stable Isotope-Labeled (SIL) - this compound - ¹³C-Etoricoxib Start->SIL_IS Preferred Analog_IS Structural Analogs - Rofecoxib - Celecoxib Start->Analog_IS Alternative FT_Stability Freeze-Thaw Stability SIL_IS->FT_Stability BT_Stability Bench-Top Stability SIL_IS->BT_Stability LT_Stability Long-Term Stability SIL_IS->LT_Stability PP_Stability Post-Preparative Stability SIL_IS->PP_Stability Analog_IS->FT_Stability Analog_IS->BT_Stability Analog_IS->LT_Stability Analog_IS->PP_Stability End Validated & Stable Internal Standard FT_Stability->End BT_Stability->End LT_Stability->End PP_Stability->End

Caption: Decision logic for selecting and validating an internal standard for Etoricoxib bioanalysis.

References

Etoricoxib-d4 Versus Structural Analog Internal Standards: A Comparative Guide for Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of Etoricoxib-d4, a deuterated internal standard, against various structural analog internal standards for the quantification of Etoricoxib. The experimental data presented underscores the superior performance of stable isotope-labeled standards in enhancing the accuracy, precision, and robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for treating pain and inflammation.[1][2] Accurate quantification of Etoricoxib in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3] The use of an internal standard (IS) is crucial to compensate for the variability during sample preparation and analysis.[4] An ideal internal standard should mimic the analyte's chemical and physical properties.[4] While structurally similar compounds have been employed, stable isotope-labeled internal standards like Etoricoxib-d4 are widely considered the gold standard for quantitative mass spectrometry.[4][5]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the performance characteristics of LC-MS/MS methods for Etoricoxib quantification, highlighting the advantages of using a deuterated internal standard like Etoricoxib-d4 compared to structural analogs.

Table 1: Performance Characteristics of LC-MS/MS Methods for Etoricoxib Analysis

ParameterEtoricoxib-d4 as IS[1][6]Structural Analog IS (e.g., Rofecoxib, Piroxicam)[7][8]
Linearity Range (ng/mL) 10.00 to 4000.391–5000
Correlation Coefficient (r²) 0.9967–0.9996>0.99
Precision (CV %) Within-run: 0.64 - 16.67Between-run: 2.25 - 13.74Within-day: <15Between-day: <15
Accuracy (Bias %) Within-run: -4.19 to 7.04Between-run: -1.68 to 5.86Within ±15
Mean Recovery (%) >91~96
Matrix Effect Negligible (IS-normalized matrix factor ~1.0)Potential for differential matrix effects

Table 2: Comparison of Key Performance Metrics

MetricDeuterated Internal Standard (Etoricoxib-d4)Structural Analog Internal Standard
Co-elution with Analyte Nearly identical retention timeDifferent retention times
Extraction Recovery Almost identical to the analyte[9]May differ from the analyte
Matrix Effect Compensation High (compensates for ion suppression/enhancement)[9]Partial (may not fully compensate)
Assay Precision (%CV) Typically < 5%[9]Can be 10-15% or higher[9]
Assay Accuracy (%Bias) Typically < 5%[9]Can be up to ±15%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of Etoricoxib using Etoricoxib-d4 as an internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[3]

  • Add 25 µL of the Etoricoxib-d4 internal standard working solution.[3]

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or a 96-well plate.[3]

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system.[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[3]

  • Column: A C18 analytical column is commonly used.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of 0.05% formic acid in water and methanol.[1]

  • Flow Rate: A flow rate of 400 µL/min is often employed.[1]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[1]

    • MRM Transitions:

      • Etoricoxib: m/z 359.15 > 279.10[1][6]

      • Etoricoxib-d4: m/z 363.10 > 282.10[1][6]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for the bioanalysis of Etoricoxib using a deuterated internal standard and the logical relationship of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Etoricoxib-d4 (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Data Quantification Detection->Quantification

Caption: Bioanalytical workflow for Etoricoxib quantification.

Internal_Standard_Logic cluster_Analyte Analyte (Etoricoxib) cluster_IS Internal Standard (Etoricoxib-d4) cluster_Process Analytical Process Analyte Etoricoxib Extraction Extraction Variability Analyte->Extraction Analyte_Response Analyte MS Response Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Response->Matrix_Effect Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS Etoricoxib-d4 IS->Extraction IS_Response IS MS Response IS_Response->Matrix_Effect IS_Response->Ratio Extraction->Analyte_Response Extraction->IS_Response Final_Conc Accurate Concentration Ratio->Final_Conc

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Establishing the Lower Limit of Quantification for Etoricoxib: A Comparative Guide Using Etoricoxib D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the lower limit of quantification (LLOQ) of Etoricoxib, with a particular focus on the use of its deuterated internal standard, Etoricoxib D4. The LLOQ is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Accurate LLOQ determination is paramount for reliable pharmacokinetic and toxicokinetic studies in drug development.

Comparative Analysis of Analytical Methods for Etoricoxib Quantification

The quantification of Etoricoxib in biological matrices is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The choice of method significantly impacts the achievable sensitivity, selectivity, and, consequently, the LLOQ.

Analytical MethodDetectorInternal StandardLLOQ (in human plasma)Key Features
UPLC-MS/MSTandem Mass SpectrometryEtoricoxib-d610 ng/mL[1]High sensitivity and selectivity, suitable for bioequivalence studies.[1]
HPLC-ESI-MS/MSElectrospray Ionization Tandem Mass SpectrometryThis compound10.00 ng/mL[2][3][4]Fast and high-throughput method with a short run time.[2][3][4]
LC-MS/MSTandem Mass SpectrometryNot Specified0.04 ng/ml[5]Enhanced sensitivity and specificity, useful for understanding metabolism.[5]
HPLCUVNot Specified20 ng/ml[6]Simpler and more accessible than MS-based methods.
UPLC-PDAPhotodiode Array (UV)Trazodone100 ng/mL[7]Suitable for preclinical studies with low plasma volumes.[7]
RP-HPLCUVBromhexine0.450 µg/ml (450 ng/mL)[8]Method developed for bulk and pharmaceutical formulations.[8]
HPLCUVNot Specified0.650 µg/ml (650 ng/mL)[9]Method validated for bulk drug and tablet formulation.[9]

Table 1: Comparison of LLOQ for Etoricoxib using different analytical methods.

As evidenced in the table, methods employing tandem mass spectrometry (LC-MS/MS) consistently achieve lower LLOQ values compared to those using UV detection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis. It effectively compensates for variations in sample processing and instrument response, leading to improved accuracy and precision at low concentrations.

Experimental Protocol for LLOQ Determination of Etoricoxib using this compound via LC-MS/MS

This protocol outlines the key steps for establishing the LLOQ of Etoricoxib in a biological matrix (e.g., human plasma) using this compound as the internal standard. This procedure should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Etoricoxib and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Etoricoxib by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of this compound at a constant concentration to be spiked into all samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank biological matrix with the Etoricoxib working solutions to create a calibration curve consisting of at least 6-8 non-zero concentration levels. The lowest concentration standard is the prospective LLOQ.

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC, ~3x LLOQ), medium QC (MQC), and high QC (HQC).

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of the plasma sample (e.g., 100 µL), add the this compound internal standard working solution.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Etoricoxib and this compound. For example, m/z 359.15 > 279.10 for Etoricoxib and m/z 363.10 > 282.10 for this compound.[2][3]

5. LLOQ Acceptance Criteria:

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[10]

  • The precision (%CV) of replicate LLOQ samples should not exceed 20%.[11]

  • The accuracy (%bias) of replicate LLOQ samples should be within ±20% of the nominal concentration.[11]

  • The signal-to-noise ratio (S/N) is often considered, with a common requirement of being ≥ 10.[11]

Workflow for LLOQ Determination

LLOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock_Solutions Prepare Stock Solutions (Etoricoxib & this compound) Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Calibration_Standards Prepare Calibration Standards (including prospective LLOQ) Working_Solutions->Calibration_Standards QC_Samples Prepare QC Samples (LLOQ, LQC, MQC, HQC) Working_Solutions->QC_Samples Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Calibration_Standards->Sample_Extraction QC_Samples->Sample_Extraction LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Extraction->LC_MSMS_Analysis Data_Processing Data Processing (Peak Integration & Ratio Calculation) LC_MSMS_Analysis->Data_Processing Acceptance_Criteria Evaluate Against Acceptance Criteria (Precision, Accuracy, S/N) Data_Processing->Acceptance_Criteria LLOQ_Established LLOQ Established Acceptance_Criteria->LLOQ_Established

Caption: Workflow for the determination of the Lower Limit of Quantification (LLOQ).

This guide provides a foundational understanding for establishing the LLOQ of Etoricoxib using this compound. Researchers should always refer to the latest regulatory guidelines and perform thorough in-house validation to ensure the robustness and reliability of their bioanalytical methods.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.